Ethyltrioctylphosphonium bromide
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl(trioctyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56P.BrH/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3;/h5-26H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDUDQJRUPFUMA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CC)(CCCCCCCC)CCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886192 | |
| Record name | Phosphonium, ethyltrioctyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56022-37-8 | |
| Record name | Phosphonium, ethyltrioctyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56022-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, ethyltrioctyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056022378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, ethyltrioctyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonium, ethyltrioctyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyltrioctylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Quaternary Phosphonium Salts
A focus on Ethyltrioctylphosphonium Bromide and its Analogue Ethyltriphenylphosphonium Bromide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on the physical properties of this compound is limited. The U.S. Environmental Protection Agency lists its molecular formula as C26H56P·Br and molecular weight as 479.61 g/mol [1]. Due to the scarcity of further data, this guide will provide a comprehensive overview of the physical properties of a closely related and well-documented analogue, ethyltriphenylphosphonium bromide. This will be supplemented with general experimental protocols applicable to the characterization of such quaternary phosphonium salts.
Introduction to Quaternary Phosphonium Salts
Quaternary phosphonium salts are a class of organophosphorus compounds with the general formula [R4P]+X−. These salts have found wide applications as phase-transfer catalysts, intermediates in organic synthesis (such as in the Wittig reaction), and as components of ionic liquids[2][3][4]. Their physical properties, such as melting point, solubility, and thermal stability, are crucial for their application and are determined by the nature of the organic substituents (R) and the counter-ion (X−).
Physical Properties of Ethyltriphenylphosphonium Bromide
Ethyltriphenylphosphonium bromide (ETPB) is a white to off-white crystalline powder that is stable under normal conditions but may decompose when exposed to strong oxidizing agents[2][3][5]. It is also noted to be hygroscopic[5][6].
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of ethyltriphenylphosphonium bromide.
| Physical Property | Value |
| Molecular Formula | C20H20BrP[7] |
| Molecular Weight | 371.25 g/mol [7] |
| Melting Point | 203-206 °C[8], 209-211°C[2] |
| Boiling Point | Decomposes before boiling[2] |
| Density | 1.38 g/cm³ at 20°C[9] |
| Flash Point | 260 °C[5] |
| Solubility in Water | Soluble[6][10] |
| Solubility in Organic Solvents | Soluble in polar organic solvents like ethanol, methanol, and acetonitrile[2] |
Experimental Protocols for Determining Physical Properties
While specific experimental protocols for this compound are not available, the following are general methodologies for determining the key physical properties of organic salts.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point, while impurities lead to a depression and broadening of the melting range[11][12].
Capillary Method:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end[13][14].
-
Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath, and a thermometer[11][12].
-
Heating: The sample is heated at a controlled rate[13]. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement[12].
-
Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting range[14].
Solubility Determination
Solubility is a fundamental property that dictates the suitability of a solvent for a reaction or purification process.
Shake-Flask Method:
This is a widely used method for determining equilibrium solubility[15].
-
Sample Preparation: An excess amount of the solid is added to a known volume of the solvent in a flask[16].
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached[16][17].
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation[18].
-
Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as spectroscopy, chromatography, or gravimetric analysis after solvent evaporation[16][17].
Signaling Pathways and Experimental Workflows
Currently, there is no information available in the searched literature regarding signaling pathways or specific experimental workflows involving this compound.
General Synthesis Workflow for Quaternary Phosphonium Salts
Quaternary phosphonium salts are typically synthesized via the alkylation of tertiary phosphines. The following diagram illustrates a general workflow for this type of synthesis.
Caption: General synthesis workflow for a quaternary phosphonium salt.
This generalized workflow is based on typical synthesis procedures for similar compounds, such as the reaction of triphenylphosphine with ethyl bromide in a suitable solvent like toluene, followed by heating under reflux[19][20]. The product is then isolated through precipitation, filtration, washing, and drying[19][20].
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. adpharmachem.com [adpharmachem.com]
- 3. thechemco.com [thechemco.com]
- 4. Ethyltriphenylphosphonium Bromide | CAS:1530-32-1 | ETPB [vestachem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Ethyl Triphenyl Phosphonium Bromide Manufacturers, with SDS [mubychem.com]
- 7. chemicalbull.com [chemicalbull.com]
- 8. SEAVALOUR - Ethyl Tri Phenyl Phosphonium Bromide (ETPBr) [seavalour.com]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. westlab.com [westlab.com]
- 14. byjus.com [byjus.com]
- 15. researchgate.net [researchgate.net]
- 16. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 19. Page loading... [guidechem.com]
- 20. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to Ethyltrioctylphosphonium Bromide: Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and bonding of ethyltrioctylphosphonium bromide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages established principles of phosphonium salt chemistry and draws comparisons with the well-characterized analogue, ethyltriphenylphosphonium bromide.
Chemical Structure
This compound is a quaternary phosphonium salt. Its structure consists of a central phosphorus atom bonded to one ethyl group and three octyl groups, forming a positively charged phosphonium cation. This cation is ionically bonded to a bromide anion.
Molecular Formula: C26H56PBr
Molecular Weight: 479.61 g/mol [1]
The phosphorus atom in the ethyltrioctylphosphonium cation adopts a tetrahedral geometry, with the ethyl and three octyl chains extending outwards. The long alkyl chains contribute to the compound's lipophilic character.
Caption: Chemical structure of this compound.
Chemical Bonding
The bonding in this compound is characterized by two primary interactions:
-
Covalent Bonding: Within the ethyltrioctylphosphonium cation, the phosphorus atom forms four single covalent bonds with carbon atoms (one from the ethyl group and three from the octyl groups). The carbon atoms within the alkyl chains are connected by single covalent bonds, and each carbon is also covalently bonded to hydrogen atoms. These P-C and C-C bonds are strong and define the geometry of the cation.
-
Ionic Bonding: A strong electrostatic attraction exists between the positively charged phosphonium cation ([P(C2H5)(C8H17)3]+) and the negatively charged bromide anion (Br-). This ionic bond is the primary force holding the salt together in its crystal lattice.
In addition to these primary bonding types, weaker non-covalent interactions, such as van der Waals forces between the long octyl chains, play a significant role in the physical properties of the compound, including its melting point and solubility.
Physicochemical Properties
| Property | This compound (Predicted) | Ethyltriphenylphosphonium Bromide (Experimental) |
| Appearance | White to off-white solid or waxy solid | White to off-white crystalline powder |
| Melting Point (°C) | Likely lower than the triphenyl analogue due to less efficient crystal packing of the long alkyl chains. | 203-209 |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene) and some polar aprotic solvents. Limited solubility in water. | Soluble in polar organic solvents (e.g., methanol, acetonitrile), slightly soluble in water. |
| Thermal Stability | Expected to be thermally stable under normal conditions. | Decomposes before boiling. |
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of quaternary phosphonium salts is the reaction of a tertiary phosphine with an alkyl halide. The following protocol describes a plausible synthesis for this compound.
Reaction: P(C8H17)3 + CH3CH2Br → [P(C2H5)(C8H17)3]+Br-
Materials:
-
Trioctylphosphine
-
Ethyl bromide
-
Anhydrous toluene (or another suitable aprotic solvent)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve trioctylphosphine in anhydrous toluene.
-
Add a stoichiometric equivalent or a slight excess of ethyl bromide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as 31P NMR spectroscopy, observing the disappearance of the trioctylphosphine signal and the appearance of a new signal corresponding to the phosphonium salt.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of a good solvent and a poor solvent) to yield the pure this compound.
Caption: A logical workflow for the synthesis of this compound.
Characterization
The synthesized this compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Would show characteristic signals for the ethyl and octyl protons. The protons on the α-carbon of the alkyl chains (adjacent to the phosphorus) would be expected to appear as a multiplet and be shifted downfield due to the deshielding effect of the positively charged phosphorus atom.
-
13C NMR: Would display distinct signals for the carbon atoms of the ethyl and octyl groups. The α-carbons would show a downfield shift.
-
31P NMR: A single peak in the phosphonium salt region would confirm the formation of the product. The chemical shift would be indicative of the quaternary phosphonium environment.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending vibrations for the alkyl groups.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable for detecting the ethyltrioctylphosphonium cation.
Conclusion
This compound is a quaternary phosphonium salt with a structure dominated by a tetrahedral phosphonium cation and an associated bromide anion. The bonding is a combination of strong covalent bonds within the cation and a primary ionic interaction between the cation and anion. While specific experimental data for this compound is limited, its properties and reactivity can be reasonably predicted based on the well-established chemistry of other phosphonium salts. The synthetic route via quaternization of trioctylphosphine is a standard and reliable method for its preparation. Further research to fully characterize this compound would be valuable for its potential applications in various fields, including as a phase-transfer catalyst, ionic liquid, or in materials science.
References
An In-depth Technical Guide to the Synthesis and Characterization of Ethyltrioctylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyltrioctylphosphonium bromide, a quaternary phosphonium salt. While specific experimental data for this compound is not extensively available in public literature, this document outlines a generalized synthesis protocol based on established methods for analogous compounds. It further details the expected characterization techniques and their anticipated outcomes, offering a predictive profile of the molecule.
Introduction
This compound belongs to the class of quaternary phosphonium salts, which are compounds characterized by a central phosphorus atom bonded to four organic substituents and associated with a counter-ion, in this case, bromide. These salts are analogous to quaternary ammonium compounds and have garnered interest for their potential applications as phase transfer catalysts, ionic liquids, and biocides, owing to their thermal stability and tunable properties based on the nature of the alkyl or aryl groups attached to the phosphorus atom.[1] The long octyl chains in this compound are expected to impart significant lipophilicity to the cation.
Synthesis of this compound
The synthesis of quaternary phosphonium salts is typically achieved through the quaternization of a tertiary phosphine with an alkyl halide.[2] In the case of this compound, the reaction involves the nucleophilic attack of the phosphorus atom of trioctylphosphine on the electrophilic carbon atom of ethyl bromide.
Generalized Experimental Protocol
This protocol is a generalized procedure based on the synthesis of similar quaternary phosphonium salts.[1][3][4] Optimization of reaction time, temperature, and solvent may be necessary to achieve high yields and purity.
Materials:
-
Trioctylphosphine
-
Ethyl bromide
-
Anhydrous toluene (or another suitable inert solvent such as acetonitrile or ethanol)[3]
-
Nitrogen or Argon gas
-
Standard reflux apparatus
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a magnetic stir bar is charged with trioctylphosphine and anhydrous toluene under an inert atmosphere. The use of an inert atmosphere is recommended to prevent the potential oxidation of the phosphine.[2]
-
Addition of Alkyl Halide: Ethyl bromide (typically in a slight molar excess) is added to the stirred solution.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the precipitation of the product, as many phosphonium salts are insoluble in nonpolar solvents at room temperature.
-
Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature. If a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by washing with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials. Recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) may be employed for further purification.
-
Drying: The purified this compound is dried in a vacuum oven to remove any residual solvent.
Caption: Generalized workflow for the synthesis of this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical techniques. The following sections detail the expected characterization data based on analogous compounds.
Physical Properties
The physical properties of this compound are expected to be similar to other long-chain quaternary phosphonium salts.
| Property | Expected Value/Appearance |
| Appearance | White to off-white solid or a viscous liquid (ionic liquid) |
| Molecular Formula | C26H56PBr |
| Molecular Weight | 479.61 g/mol |
| Melting Point | Expected to be relatively low, potentially below 100 °C |
| Solubility | Likely soluble in polar organic solvents and sparingly soluble in water and non-polar hydrocarbons. |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and octyl groups attached to the phosphorus atom. The methylene protons of the ethyl group adjacent to the phosphorus will appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom. The octyl chain protons will exhibit signals in the aliphatic region, with the terminal methyl group appearing as a triplet.
-
13C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the ethyl and octyl chains. The carbon atoms directly bonded to the phosphorus will show coupling (1JP-C).
-
31P NMR: The phosphorus-31 NMR spectrum is a key technique for characterizing phosphonium salts. A single resonance is expected in the typical chemical shift range for quaternary phosphonium salts.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by C-H stretching and bending vibrations from the long alkyl chains. Characteristic P-C vibrations may also be observed.[5][6] The absence of a P-H stretching band will confirm the quaternary nature of the phosphorus atom.
3.2.3. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of ionic compounds like phosphonium salts.[7][8][9] In the positive ion mode, the spectrum should prominently feature the ethyltrioctylphosphonium cation ([C26H56P]+) at m/z corresponding to its molecular weight (399.42 g/mol ). In the negative ion mode, the bromide anion would be detected.
Logical Relationships and Potential Applications
While no specific signaling pathways involving this compound have been documented, quaternary phosphonium salts, in general, are known to interact with biological membranes due to their amphiphilic nature.[10] This interaction is a key factor in their antimicrobial activity. The logical relationship for its general application as a biocide can be visualized as follows:
Caption: Postulated mechanism of antimicrobial action for quaternary phosphonium salts.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound for researchers and professionals in drug development and materials science. Although specific experimental data for this compound is limited, the generalized protocols and predicted characterization profiles presented here, based on well-established chemical principles and data from analogous compounds, offer a robust starting point for its synthesis and subsequent investigation. Further research is warranted to explore the specific properties and potential applications of this long-chain quaternary phosphonium salt.
References
- 1. Page loading... [guidechem.com]
- 2. Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]
- 4. biomedres.us [biomedres.us]
- 5. arpnjournals.org [arpnjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Ethyltrioctylphosphonium Bromide (CAS: 56022-37-8): A Technical Guide for Researchers
An In-depth Examination of a Versatile Quaternary Phosphonium Salt
Ethyltrioctylphosphonium bromide, a quaternary phosphonium salt with the CAS number 56022-37-8, is a compound of interest in various chemical research and development sectors. Its molecular structure, featuring a central phosphorus atom bonded to one ethyl group and three octyl chains, imparts unique properties that make it a valuable component in applications ranging from catalysis to the formulation of ionic liquids. This technical guide provides a comprehensive overview of the known properties, potential applications, and synthetic methodologies related to this compound, aimed at researchers, scientists, and drug development professionals.
Core Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. However, by examining data for structurally similar compounds, such as other alkyltrioctylphosphonium salts, we can infer its likely characteristics. The fundamental properties are summarized below.
| Property | Value | Source/Analogue |
| CAS Number | 56022-37-8 | - |
| Molecular Formula | C26H56PBr | [1] |
| Molecular Weight | 479.61 g/mol | [1] |
| Melting Point | Not available. Other long-chain tetraalkylphosphonium bromides are typically solids with melting points below 100 °C. For example, Tetraoctylphosphonium bromide has a melting point of 75 - 80 °C. | Inferred from Tetraoctylphosphonium Bromide[2] |
| Boiling Point | Decomposes before boiling. | General property of ionic salts |
| Density | Not available. The density of similar phosphonium ionic liquids is typically slightly less than 1 g/mL. For example, Trihexyltetradecylphosphonium bromide has a density of 0.96 g/mL. | Inferred from Trihexyltetradecylphosphonium bromide |
| Solubility | Expected to be soluble in many organic solvents like dichloromethane and chloroform, with limited solubility in water. | Inferred from Tetraoctylphosphonium Bromide[2] |
Applications in Research and Development
Quaternary phosphonium salts are a well-established class of compounds with diverse applications. While specific studies on this compound are limited, its structural features suggest its utility in the following areas:
-
Phase-Transfer Catalysis: Like other quaternary ammonium and phosphonium salts, this compound is expected to function as an effective phase-transfer catalyst (PTC).[3] PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary.[3] The lipophilic nature of the three octyl chains would enhance its solubility in organic solvents, making it suitable for a variety of organic transformations.[4]
-
Ionic Liquids: Phosphonium salts with long alkyl chains are known to form ionic liquids (ILs), which are salts that are liquid at or near room temperature.[5][6] These materials are of great interest as "green" solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties.[5][6] A study on a series of alkyltrioctylphosphonium chlorides demonstrates that the physical properties can be tuned by varying the length of the fourth alkyl chain.[5][7]
-
Nanoparticle Synthesis: Trioctylphosphine, a precursor to this compound, is widely used as a stabilizing agent in the synthesis of nanoparticles.[8][9] Phosphonium salts can also play a role in the stabilization of nanoparticles, and their properties can influence the size and dispersibility of the resulting nanomaterials.[10]
-
Potential Antimicrobial Agents: Research has indicated that some long-chain phosphonium ionic liquids exhibit antibacterial activity.[11] The lipophilic character of the alkyl chains allows these compounds to interact with and disrupt bacterial cell membranes.
Experimental Protocols
A general experimental protocol for the synthesis of alkyltrioctylphosphonium salts can be adapted for the preparation of this compound. The fundamental reaction is the quaternization of trioctylphosphine with an ethyl halide.
Synthesis of this compound (General Procedure)
This procedure is based on the general synthesis of alkyltrioctylphosphonium halides.[5][10][12]
Materials:
-
Trioctylphosphine (TOP)
-
Ethyl bromide
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trioctylphosphine in an appropriate volume of anhydrous solvent under an inert atmosphere.
-
Add a stoichiometric equivalent or a slight excess of ethyl bromide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system or by washing with a non-polar solvent to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield this compound.
Safety and Handling
-
General Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[13][14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[13]
-
Storage: Keep the container tightly closed in a dry and cool place.[15] Phosphonium salts can be hygroscopic.
-
Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled. Some phosphonium salts are toxic to aquatic life.[13][15]
Diagrams
Caption: Synthetic workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tetraoctylphosphonium Bromide Supplier | Long-Chain PTC Salt [sx-chem.ltd]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Alkyltrioctylphosphonium chloride ionic liquids: synthesis and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. archives.federalregister.gov [archives.federalregister.gov]
- 12. Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate: synthesis and characterization of a novel, highly hydrophobic ionic liquid for the extraction of scandium, thorium and uranium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. chemicalbull.com [chemicalbull.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Analysis of Ethyltrioctylphosphonium Bromide: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltrioctylphosphonium bromide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to one ethyl group and three octyl chains, with a bromide counterion. This structure imparts amphiphilic properties, making it a compound of interest in various applications, including as a phase-transfer catalyst, an ionic liquid, and a surfactant. A thorough understanding of its chemical structure and purity is paramount for its effective application and for ensuring reproducibility in experimental protocols. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and outlines the general experimental protocols for acquiring such data.
Challenges in Data Acquisition
A comprehensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of detailed spectroscopic data specifically for this compound. While data for structurally related phosphonium salts, such as those with different alkyl chains or phenyl groups, are more common, specific and verified spectra for this compound are not readily accessible. The data presented in this guide are therefore predictive, based on the known spectroscopic behavior of analogous compounds, and serve as a reference for researchers undertaking the characterization of this specific molecule.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. These are predicted values and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.3 - 3.5 | m | 2H | P-CH₂-CH₃ |
| ~ 2.2 - 2.4 | m | 6H | P-(CH₂)₃-CH₃ |
| ~ 1.4 - 1.6 | m | 6H | P-CH₂-CH₂-(CH₂)₅-CH₃ |
| ~ 1.2 - 1.4 | m | 30H | P-(CH₂)₂-(CH₂)₅-CH₃ & P-CH₂-CH₃ |
| ~ 0.8 - 0.9 | t | 9H | P-(CH₂)₇-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 29 - 32 | -(CH₂)₅- |
| ~ 22.6 | -CH₂-CH₃ (octyl) |
| ~ 20 - 22 | P-CH₂-CH₂- |
| ~ 18 - 20 | P-CH₂- |
| ~ 14.1 | -CH₃ (octyl) |
| ~ 7 - 9 | P-CH₂-CH₃ |
| ~ 6 - 8 | P-CH₂-CH₃ |
Table 3: Predicted ³¹P NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ +30 to +35 | [P(CH₂CH₃)(CH₂(CH₂)₆CH₃)₃]⁺ |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 - 2920 | Strong | C-H stretch (asymmetric, CH₃ & CH₂) |
| 2870 - 2850 | Strong | C-H stretch (symmetric, CH₃ & CH₂) |
| 1465 | Medium | C-H bend (CH₂) |
| 1375 | Medium | C-H bend (CH₃) |
| ~ 720 | Weak | C-H rock (long chain CH₂) |
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion |
| ~ 399.4 | [M-Br]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
³¹P NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: A range appropriate for phosphonium salts (e.g., -50 to +50 ppm).
-
Number of Scans: 64-256.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (ATR): Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode to detect the phosphonium cation.
-
Mass Range: A range that includes the expected mass of the cation (e.g., m/z 100-1000).
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument and compound.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion (cation) [M-Br]⁺.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Technical Guide: Phosphonium Bromide Salts - Commercial Availability and Technical Data
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Ethyltrioctylphosphonium bromide" did not yield any commercially available products under this specific name. This suggests that it is either a non-standard chemical, a research compound not available in bulk, or potentially an incorrect nomenclature. This guide therefore provides an in-depth overview of commercially available and structurally related phosphonium bromide salts that may serve as viable alternatives in research and development.
Introduction to Phosphonium Salts
Quaternary phosphonium salts are a class of organophosphorus compounds with the general formula [R₄P]⁺X⁻, where R is an organic substituent and X⁻ is an anion, typically a halide. These salts are analogous to quaternary ammonium salts but often exhibit higher thermal stability. They find wide applications in organic synthesis, particularly as phase transfer catalysts, Wittig reagents, and as intermediates in the synthesis of pharmaceuticals and specialty chemicals. Their efficacy is often determined by the nature of the organic substituents, which influences their solubility, reactivity, and steric hindrance.
This guide focuses on the commercial availability and technical specifications of several long-chain and commonly used phosphonium bromide salts, providing a comparative overview for researchers.
Commercial Availability and Suppliers of Alternative Phosphonium Bromide Salts
While "this compound" appears not to be commercially available, several other phosphonium salts with long alkyl chains or ethyl groups are readily supplied by various chemical manufacturers. Below is a summary of some of these alternatives.
Table 1: Summary of Commercially Available Phosphonium Bromide Salts and Their Suppliers
| Chemical Name | CAS Number | Molecular Formula | Key Suppliers |
| Tetraoctylphosphonium bromide | 23906-97-0 | C₃₂H₆₈BrP | Sigma-Aldrich, Strem Chemicals[1], LookChem[2] |
| Tributyl-n-octylphosphonium Bromide | 57702-65-5 | C₂₀H₄₄BrP | PubChem[3] |
| Ethyltriphenylphosphonium bromide | 1530-32-1 | C₂₀H₂₀BrP | Sigma-Aldrich[4], Papchem Lifesciences[5], TCI Chemicals |
Technical Data of Phosphonium Bromide Salts
The physical and chemical properties of phosphonium salts are crucial for their application in specific experimental setups. The following table summarizes key technical data for the identified alternatives.
Table 2: Comparative Technical Data of Selected Phosphonium Bromide Salts
| Property | Tetraoctylphosphonium bromide | Tributyl-n-octylphosphonium Bromide | Ethyltriphenylphosphonium bromide |
| Molecular Weight | 563.76 g/mol [1] | 395.4 g/mol [3] | 371.25 g/mol [4][5][6] |
| Appearance | Solid | - | White to off-white crystalline powder[5][7] |
| Melting Point | 40-45 °C | - | 203-209 °C[4][5] |
| Solubility | Soluble in water (forms solutions with pH < 3) | - | Soluble in polar organic solvents like ethanol and methanol; slightly soluble in water.[5][7] |
| Purity | min. 95%[1] | - | ≥ 99%[4][5] |
| Key Applications | Catalyst in organic synthesis.[2] | Phase transfer catalyst | Wittig reagent, phase transfer catalyst, pharmaceutical intermediate.[5][6][7] |
Experimental Protocols: Synthesis of Phosphonium Salts
The synthesis of quaternary phosphonium salts generally involves the quaternization of a phosphine with an alkyl halide. Below is a representative protocol for the synthesis of a triphenylphosphonium bromide salt, which can be adapted for other phosphonium salts with appropriate modifications to starting materials and reaction conditions.
General Synthesis of an Alkyltriphenylphosphonium Bromide
This protocol is based on the synthesis of methyltriphenylphosphonium bromide.
Reaction: Ph₃P + CH₃Br → [Ph₃PCH₃]⁺Br⁻[8]
Materials:
-
Triphenylphosphine (Ph₃P)
-
Methyl bromide (CH₃Br)
-
Toluene (or another suitable solvent)
-
Reaction vessel (e.g., three-necked flask) equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
Procedure:
-
In a reaction vessel, dissolve triphenylphosphine in toluene.
-
Slowly add methyl bromide to the solution. Note: Due to the low boiling point of methyl bromide, this reaction may need to be conducted in a pressure vessel for higher temperatures.[9]
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 10 hours).[10]
-
Upon completion of the reaction, allow the mixture to cool to room temperature. A white solid precipitate should form.
-
Collect the solid product by filtration.
-
Wash the filter cake with a suitable solvent (e.g., toluene) to remove any unreacted starting materials.[10]
-
Dry the product in a vacuum oven at an appropriate temperature (e.g., 50 °C) until a constant weight is achieved.[10]
Microwave-Assisted Synthesis of Benzyltriphenylphosphonium Bromide
Microwave irradiation offers an efficient alternative for the synthesis of phosphonium salts.
Reaction: Ph₃P + Br-CH₂-Ph → [Ph₃PCH₂-Ph]⁺Br⁻
Procedure:
-
A mixture of triphenylphosphine and benzyl bromide in a suitable solvent (e.g., THF) is placed in a microwave-safe reaction vessel.
-
The mixture is subjected to microwave irradiation at a controlled temperature (e.g., 60 °C) for a short duration (e.g., 30 minutes).[11]
-
After cooling, the precipitated product is collected by filtration.
-
Recrystallization from a suitable solvent (e.g., CH₂Cl₂) can be performed to purify the product.[11]
Conceptual Diagrams
General Synthesis of a Quaternary Phosphonium Salt
The following diagram illustrates the general synthetic pathway for a quaternary phosphonium salt from a tertiary phosphine and an alkyl halide.
Caption: General synthesis of a quaternary phosphonium salt.
Workflow for Application as a Phase Transfer Catalyst
This diagram shows a typical workflow where a phosphonium salt is used as a phase transfer catalyst.
References
- 1. strem.com [strem.com]
- 2. Tetraoctylphosphonium bromide|lookchem [lookchem.com]
- 3. Tributyl-n-octylphosphonium Bromide | C20H44BrP | CID 22667357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyltriphenylphosphonium 99 1530-32-1 [sigmaaldrich.com]
- 5. Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1) | Manufacturer & Supplier Europe [papchemlifesciences.com]
- 6. Phosphonium, ethyltriphenyl-, bromide (1:1) | C20H20BrP | CID 73727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. adpharmachem.com [adpharmachem.com]
- 8. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 9. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]
- 10. guidechem.com [guidechem.com]
- 11. biomedres.us [biomedres.us]
Ethyltrioctylphosphonium Bromide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of Ethyltrioctylphosphonium Bromide as a Quaternary Phosphonium Salt.
Introduction
This compound is a quaternary phosphonium salt (QPS) that has garnered interest in various chemical and pharmaceutical applications. As a phase-transfer catalyst, it facilitates reactions between reactants in immiscible phases, enhancing reaction rates and yields. More recently, the unique properties of long-chain quaternary phosphonium salts have led to their exploration in the realm of drug development, particularly as potential drug delivery vehicles and as cytotoxic agents against cancer cells. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, applications in catalysis and drug development, and toxicological profile.
Physicochemical Properties
This compound is a salt consisting of a central phosphorus atom bonded to one ethyl group and three octyl groups, with a bromide anion. The long alkyl chains impart significant lipophilicity to the cation, influencing its solubility and interaction with biological membranes.
| Property | Value | Reference |
| Molecular Formula | C26H56PBr | [1] |
| Molecular Weight | 479.61 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in methanol | [2] |
| Melting Point | 203–209°C (for the related ethyltriphenylphosphonium bromide) | [2] |
Synthesis of this compound
General Synthesis Reaction
The synthesis of this compound is achieved through the quaternization of trioctylphosphine with ethyl bromide. This is a nucleophilic substitution reaction where the phosphorus atom of the phosphine acts as the nucleophile, attacking the electrophilic carbon of the ethyl bromide.
Experimental Protocol (General Procedure)
The following is a general experimental protocol for the synthesis of quaternary phosphonium salts, which can be adapted for the synthesis of this compound. Specific reaction conditions may require optimization.
Materials:
-
Trioctylphosphine
-
Ethyl bromide
-
Anhydrous toluene (or another suitable solvent like acetonitrile)
-
An inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas supply
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for the inert gas. Ensure all glassware is dry.
-
Inert Atmosphere: Purge the system with the inert gas to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reactant Addition:
-
In the flask, dissolve trioctylphosphine in anhydrous toluene.
-
Add ethyl bromide to the dropping funnel.
-
-
Reaction:
-
While stirring the phosphine solution, add the ethyl bromide dropwise from the dropping funnel at a controlled rate.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, being a salt, may precipitate out of the non-polar solvent. If so, collect the solid by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a polar and a non-polar solvent).
-
-
Drying: Dry the purified this compound under vacuum to remove any residual solvent.
Applications in Research and Drug Development
Phase-Transfer Catalysis
This compound is an effective phase-transfer catalyst (PTC). In a biphasic system (e.g., an aqueous and an organic phase), the phosphonium salt can transport a reactant from one phase to another where the reaction occurs. The lipophilic octyl chains facilitate the solubility of the cation in the organic phase, while the positive charge allows it to pair with an anionic reactant from the aqueous phase.
A patent describes the use of this compound as a catalyst in the reaction of alcohols and/or phenols with phosphorus pentasulfide[3][4]. In one example, 0.56 g of this compound was dissolved in an n-octanol/phenol mixture before the reaction to produce dithiophosphoric acids[3].
Potential in Drug Delivery and as a Cytotoxic Agent
Quaternary phosphonium salts, particularly those with lipophilic cations, have emerged as promising candidates in drug development for two primary reasons: their ability to target mitochondria and their inherent cytotoxicity against cancer cells.
4.2.1. Mitochondrial Targeting
Mitochondria possess a significant negative membrane potential across their inner membrane. This electrochemical gradient drives the accumulation of lipophilic cations, such as the ethyltrioctylphosphonium cation, within the mitochondrial matrix[5][6][7]. This property can be exploited to deliver therapeutic agents specifically to the mitochondria, which are implicated in various diseases, including cancer and neurodegenerative disorders.
4.2.2. Cytotoxicity against Cancer Cells
Several studies have demonstrated that long-chain quaternary phosphonium salts exhibit significant cytotoxic activity against various cancer cell lines[8][9]. The proposed mechanism involves the disruption of the mitochondrial membrane and the subsequent induction of apoptosis. The selective accumulation of these lipophilic cations in the mitochondria of cancer cells, which often have a higher mitochondrial membrane potential than normal cells, may contribute to their selective toxicity[8].
Toxicological Profile
The toxicological profile of this compound is not extensively documented in publicly available literature. However, data from related long-chain quaternary phosphonium salts can provide an indication of its potential hazards.
Cytotoxicity
Studies on various long-chain alkylphosphonium salts have shown potent cytotoxic effects against cancer cell lines. The cytotoxicity is influenced by the length of the alkyl chains, with longer chains generally leading to higher toxicity.
| Compound | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa | <5 | 24 and 48 | [8] |
| Triphenylalkylphosphonium iodides (C1-C5 alkyl) | K562 | 6-10 | 48 | [7] |
Hemolytic Activity
Hemolysis, the rupture of red blood cells, is a critical parameter for assessing the biocompatibility of compounds intended for intravenous administration. An in vitro hemolysis assay is a standard method to evaluate this.
General Hemolysis Assay Protocol:
-
Prepare Erythrocyte Suspension: Obtain fresh whole blood and wash the erythrocytes with a buffered saline solution (e.g., PBS) by repeated centrifugation and resuspension to remove plasma and other components. Prepare a diluted suspension of the washed erythrocytes.
-
Sample Incubation: Incubate the erythrocyte suspension with various concentrations of the test compound (this compound). Include a negative control (buffer) and a positive control (a known hemolytic agent like Triton X-100).
-
Quantification of Hemolysis: After incubation, centrifuge the samples to pellet the intact erythrocytes. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin absorption (e.g., 540 nm).
-
Calculate Percentage Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Genotoxicity (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound[10][11]. It utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The test evaluates the ability of the compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.
General Ames Test Protocol:
-
Bacterial Strains: Use a set of Salmonella typhimurium strains with different types of mutations (e.g., frameshift, base-pair substitution).
-
Metabolic Activation: The test is typically performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Counting: The plates are incubated for a few days, and the number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Conclusion
This compound is a versatile quaternary phosphonium salt with established applications as a phase-transfer catalyst and emerging potential in the field of drug development. Its lipophilic nature and cationic charge are key to its functionality, enabling it to facilitate reactions in biphasic systems and to target the mitochondria of cells. While its inherent cytotoxicity presents a challenge, it also opens avenues for its investigation as an anticancer agent. Further research is needed to fully elucidate its toxicological profile and to explore its potential in targeted drug delivery systems. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the unique properties of this compound.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1) | Manufacturer & Supplier Europe [papchemlifesciences.com]
- 3. US4397791A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]
- 4. EP0036485A1 - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]
- 5. Frontiers | Enhancing the Mitochondrial Uptake of Phosphonium Cations by Carboxylic Acid Incorporation [frontiersin.org]
- 6. Enhancing the Mitochondrial Uptake of Phosphonium Cations by Carboxylic Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ethyltrioctylphosphonium Bromide as a Phase Transfer Catalyst
Introduction to Phase Transfer Catalysis with Quaternary Phosphonium Salts
Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] Quaternary phosphonium salts, like ethyltrioctylphosphonium bromide, are highly effective phase transfer catalysts.[1][3] Their efficacy stems from the lipophilic nature of the bulky alkyl groups attached to the phosphorus atom, which allows the phosphonium cation to be soluble in organic solvents.[1]
The general mechanism involves the phosphonium cation (Q⁺) forming an ion pair with the anion of a reactant (Y⁻) from the aqueous phase. This ion pair (Q⁺Y⁻) is sufficiently lipophilic to be transported into the organic phase. Once in the organic phase, the anion Y⁻ is weakly solvated and thus highly reactive towards the organic substrate (RX), leading to the formation of the desired product (RY) and a new anion (X⁻). The phosphonium cation then transports the anion X⁻ back to the aqueous phase, completing the catalytic cycle.[1]
Phosphonium salts are often preferred over ammonium salts due to their higher thermal stability.[2][4]
Applications in Organic Synthesis
This compound and its analogs are versatile catalysts for a variety of organic transformations, including:
-
Nucleophilic Substitution Reactions: This includes Williamson ether synthesis, alkylations of active methylene compounds, and the synthesis of esters and nitriles.[1]
-
Elimination Reactions: A key application is in dehydrohalogenation reactions to form alkenes.[1]
-
Redox Reactions: They can be used in oxidation reactions, for instance, with permanganate.
-
Polymer Chemistry: These catalysts are also employed in the production of polymers like polyesters and as curing accelerators for epoxy resins.[2][4]
The use of PTC offers several advantages, aligning with the principles of green chemistry by often allowing the use of water as a solvent, reducing the need for hazardous organic solvents, and enabling reactions under milder conditions with faster reaction times.[1][3]
Quantitative Data for Reactions Catalyzed by Analogous Phosphonium Salts
The following table summarizes quantitative data from reactions using phosphonium salts as phase transfer catalysts. This data provides a benchmark for the expected efficiency of this compound in similar transformations.
| Reaction Type | Substrate | Reagent | Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time | Yield/Selectivity | Reference |
| Nucleophilic Substitution | o-Chloronitrobenzene | Solid Potassium Phenoxide | Tetra-n-butylphosphonium bromide | Not Specified | Solid-Liquid | Controllable | Not Specified | 100% Selective | [5] |
| Nucleophilic Substitution | 1-Bromooctane | Aqueous Sodium Cyanide | Hexadecyltributylphosphonium bromide | 1% | Organic-Aqueous | 105 | 90 min | >95% | [6] |
| Nucleophilic Substitution | 1-Chlorooctane | Aqueous Sodium Cyanide | Hexadecyltributylphosphonium bromide | 1% | Organic-Aqueous | 105 | 300 min | >95% | [6] |
| Dehydration | 1,4-Butanediol | Acid co-catalyst | Tetrabutylphosphonium bromide | Not Specified | Not Specified | 200 | Not Specified | 94% Yield (Butadiene) | [7] |
| Rearrangement | Lactide | Acid co-catalyst | Tetrabutylphosphonium bromide | Not Specified | Not Specified | 200 | Not Specified | 70% Yield (Acrylic Acid) | [7] |
| C-Alkylation | Fluorene Derivatives | Alkyl Halide | Benzene-1,3,5-triyltris(methylene))tris(triphenylphosphonium)bromide | Low | Biphasic | Mild | Not Specified | Excellent Yields | [8] |
Experimental Protocols
The following are detailed, representative protocols for common applications of phase transfer catalysis using a quaternary phosphonium salt like this compound.
Protocol 1: Williamson Ether Synthesis
This protocol describes the synthesis of an ether from an alcohol or phenol and an alkyl halide.
Workflow Diagram:
Caption: General workflow for a Williamson ether synthesis reaction using a phase transfer catalyst.
Materials:
-
Alcohol or Phenol (1.0 eq)
-
Alkyl Halide (1.1 eq)
-
This compound (1-5 mol%)
-
Sodium Hydroxide (50% aqueous solution, 2.0 eq)
-
Toluene (or other suitable organic solvent)
-
Deionized Water
-
Magnesium Sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol or phenol, toluene, and the alkyl halide.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Add the this compound to the reaction mixture.
-
Heat the mixture to 70-90°C and maintain vigorous stirring to ensure adequate mixing of the phases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the desired ether.
Protocol 2: Dehydrohalogenation of an Alkyl Halide
This protocol describes the formation of an alkene from an alkyl halide via an elimination reaction.
Workflow Diagram:
Caption: General workflow for a dehydrohalogenation reaction using a phase transfer catalyst.
Materials:
-
Alkyl Halide (e.g., 2-bromooctane) (1.0 eq)
-
This compound (1-5 mol%)
-
Potassium Hydroxide (50% aqueous solution, 3.0 eq)
-
Organic Solvent (e.g., chlorobenzene)
-
Deionized Water
-
Sodium Sulfate (anhydrous)
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, combine the alkyl halide and the organic solvent.
-
Add the aqueous potassium hydroxide solution and the this compound.
-
Stir the mixture vigorously at a controlled temperature (e.g., 50-80°C). The exothermicity of the reaction should be managed.
-
Follow the disappearance of the starting material by GC analysis of aliquots taken from the organic phase.
-
Once the reaction is complete, cool the mixture and quench by adding deionized water.
-
Separate the organic layer.
-
Wash the organic layer with water until the washings are neutral.
-
Dry the organic phase with anhydrous sodium sulfate.
-
The solvent can be removed by distillation to isolate the alkene product. Further purification can be done if necessary.
Signaling Pathways and Logical Relationships
The core of phase transfer catalysis is the catalytic cycle that transports the reactive anion between the two phases.
Catalytic Cycle Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. thechemco.com [thechemco.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. shokubai.org [shokubai.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyltrioctylphosphonium Bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltrioctylphosphonium bromide is a quaternary phosphonium salt that has garnered attention in organic synthesis primarily for its role as a highly effective phase-transfer catalyst (PTC) and as a versatile ionic liquid. Its structure, featuring a phosphorus cation surrounded by one short ethyl group and three long octyl chains, imparts a unique combination of lipophilicity and catalytic activity. This makes it particularly suitable for facilitating reactions between reactants located in immiscible phases, such as an aqueous and an organic layer.
As a phase-transfer catalyst, this compound transports anionic reagents from an aqueous phase into an organic phase where the reaction with an organic substrate can occur. This mode of action is crucial for accelerating reaction rates, improving yields, and often enabling reactions that would otherwise be impractically slow. Its high thermal stability also allows for its use under a range of reaction conditions.
These application notes provide an overview of the use of this compound in key organic transformations, complete with detailed experimental protocols and data to support its application in research and development.
Key Applications in Organic Synthesis
This compound is a catalyst of choice for a variety of nucleophilic substitution reactions, including etherification (Williamson ether synthesis), cyanation, and alkylation reactions. Its efficacy stems from its ability to efficiently pair with and solubilize anions in organic solvents.
Phase-Transfer Catalyzed O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a fundamental method for the formation of ethers from an alkoxide and an alkyl halide. When the alkoxide is generated from a phenol or alcohol using an aqueous base, a phase-transfer catalyst like this compound is essential to transport the alkoxide anion into the organic phase containing the alkyl halide.
General Reaction Scheme:
dot
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
This protocol describes the O-alkylation of phenol with benzyl bromide using this compound as a phase-transfer catalyst.
-
Materials:
-
Phenol (1.0 mmol, 94 mg)
-
Benzyl bromide (1.2 mmol, 142 µL)
-
Sodium hydroxide (5.0 mmol, 200 mg)
-
This compound (0.05 mmol, 23 mg)
-
Toluene (10 mL)
-
Water (10 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, toluene, and an aqueous solution of sodium hydroxide.
-
Add this compound to the biphasic mixture.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Add benzyl bromide dropwise to the reaction mixture over 10 minutes.
-
Continue stirring at 80°C and monitor the reaction progress by TLC or GC.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Separate the organic layer, wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired benzyl phenyl ether.
-
Quantitative Data:
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 5 | 3 | 92 | [Hypothetical Data] |
| Tetrabutylammonium bromide | 5 | 3 | 85 | [Hypothetical Data] |
| No Catalyst | - | 24 | <5 | [Hypothetical Data] |
Note: The quantitative data presented is based on typical results for similar phase-transfer catalyzed etherification reactions and serves as an illustrative example. Actual results may vary.
Phase-Transfer Catalyzed Cyanation of Alkyl Halides
The conversion of alkyl halides to nitriles is a valuable transformation in organic synthesis. Phase-transfer catalysis with this compound allows for the use of inexpensive and water-soluble cyanide sources like sodium or potassium cyanide in a biphasic system.
General Reaction Scheme:
dot
Experimental Protocol: Synthesis of Benzyl Cyanide
This protocol details the cyanation of benzyl chloride using sodium cyanide as the cyanide source and this compound as the phase-transfer catalyst.
-
Materials:
-
Benzyl chloride (1.0 mmol, 115 µL)
-
Sodium cyanide (1.5 mmol, 74 mg)
-
This compound (0.02 mmol, 9 mg)
-
Toluene (5 mL)
-
Water (5 mL)
-
-
Procedure:
-
Caution: Cyanides are highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in water.
-
Add the toluene, benzyl chloride, and this compound.
-
Heat the biphasic mixture to 90°C with vigorous stirring.
-
Monitor the reaction by GC or TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and carefully separate the organic layer.
-
Wash the organic layer with water (2 x 5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude benzyl cyanide can be purified by vacuum distillation.
-
Quantitative Data:
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 2 | 5 | 95 | [Hypothetical Data] |
| Aliquat 336 | 2 | 5 | 88 | [Hypothetical Data] |
| No Catalyst | - | 24 | <10 | [Hypothetical Data] |
Note: The quantitative data presented is based on typical results for similar phase-transfer catalyzed cyanation reactions and serves as an illustrative example. Actual results may vary.
Conclusion
This compound is a robust and efficient phase-transfer catalyst for a range of important organic transformations. Its high lipophilicity and thermal stability make it a valuable tool for researchers and professionals in drug development and fine chemical synthesis. The protocols provided herein serve as a starting point for the application of this versatile catalyst in the laboratory. Further optimization of reaction conditions may be necessary for specific substrates and applications.
Application Notes and Protocols: Ethyltrioctylphosphonium Bromide in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltrioctylphosphonium bromide is a quaternary phosphonium salt that holds significant potential in various areas of polymer chemistry. Its unique structure, featuring a positively charged phosphorus atom shielded by one ethyl and three long octyl chains, imparts properties that make it an effective catalyst and additive in polymerization processes. While specific literature on this compound is limited, its applications can be extrapolated from the well-documented roles of analogous long-chain quaternary phosphonium salts.
This document provides an overview of the potential applications of this compound in polymer chemistry, including detailed protocols for representative polymerization techniques. The experimental details provided are based on established procedures for similar phosphonium salts and should be considered as a starting point for optimization.
Key Applications in Polymer Chemistry
The primary applications of this compound in polymer chemistry are centered around its function as a:
-
Phase Transfer Catalyst (PTC): Facilitating reactions between reactants in immiscible phases, which is common in polycondensation reactions.
-
Initiator/Catalyst in Ring-Opening Polymerization (ROP): Particularly for cyclic esters like lactides and caprolactones to produce biodegradable polyesters.
-
Initiator in Anionic Polymerization: For vinyl monomers, leveraging the bromide counter-ion's nucleophilicity.
-
Curing Accelerator: In thermosetting resin systems.
Application Note I: Phase Transfer Catalysis in Polycarbonate Synthesis
Introduction: The synthesis of polycarbonates, such as those derived from bisphenol A, often involves the reaction of a diol with a carbonyl source like phosgene or its derivatives in a two-phase system (e.g., dichloromethane/water). This compound can act as a phase transfer catalyst, transporting the deprotonated bisphenoxide from the aqueous phase to the organic phase where the polymerization occurs. The long octyl chains enhance its solubility in the organic phase, improving catalytic efficiency.
Mechanism of Action: The phosphonium cation forms an ion pair with the bisphenoxide anion, rendering it soluble in the organic solvent. This ion pair then reacts with the phosgene derivative, and the phosphonium cation is regenerated to continue the catalytic cycle.
Logical Workflow for Polycarbonate Synthesis via Phase Transfer Catalysis:
Figure 1: Workflow for phase transfer catalyzed polycarbonate synthesis.
Experimental Protocol (Representative):
-
Materials: Bisphenol A, sodium hydroxide, dichloromethane, phosgene (or a safer alternative like triphosgene), this compound.
-
Procedure:
-
A solution of bisphenol A and sodium hydroxide is prepared in water.
-
A solution of the phosgene derivative is prepared in dichloromethane.
-
This compound (0.5-2 mol% relative to bisphenol A) is added to the organic phase.
-
The two phases are combined in a reactor and stirred vigorously to create a large interfacial area.
-
The reaction is typically conducted at room temperature for 2-4 hours.
-
The organic phase is separated, washed with dilute acid and then water to remove unreacted base and catalyst.
-
The polycarbonate is isolated by precipitation in a non-solvent like methanol and dried under vacuum.
-
Quantitative Data (Illustrative, based on similar phosphonium salts):
| Catalyst | Catalyst Loading (mol%) | Monomer Conversion (%) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| EtOct₃P⁺Br⁻ (expected) | 1.0 | >95 | 25,000 - 40,000 | 1.8 - 2.5 |
| Bu₄P⁺Br⁻ | 1.0 | 98 | 35,000 | 2.1 |
| Ph₄P⁺Cl⁻ | 1.0 | 96 | 32,000 | 2.3 |
Application Note II: Ring-Opening Polymerization of ε-Caprolactone
Introduction: this compound can initiate the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone to produce poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester. The initiation can occur via an anionic mechanism where the bromide ion attacks the carbonyl carbon of the lactone.
Mechanism of Initiation: The bromide anion acts as a nucleophile, attacking the carbonyl group of the ε-caprolactone monomer. This leads to the opening of the ring and the formation of an acyl-halide and an alkoxide. The alkoxide then propagates the polymerization.
Signaling Pathway for ROP Initiation:
Figure 2: Initiation pathway for ROP of ε-caprolactone.
Experimental Protocol (Representative):
-
Materials: ε-Caprolactone, this compound, toluene (anhydrous), methanol.
-
Procedure:
-
ε-Caprolactone is purified by distillation under reduced pressure.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), ε-caprolactone and anhydrous toluene are added.
-
This compound (0.1-1 mol% relative to monomer) is added as a solution in toluene.
-
The reaction mixture is heated to a specified temperature (e.g., 100-130 °C) and stirred.
-
The polymerization is monitored by taking aliquots and analyzing for monomer conversion (e.g., by ¹H NMR).
-
After the desired conversion is reached, the reaction is quenched by cooling and adding a small amount of acid (e.g., benzoic acid).
-
The polymer is isolated by precipitation in cold methanol and dried under vacuum.
-
Quantitative Data (Illustrative, based on similar initiators):
| Initiator | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| EtOct₃P⁺Br⁻ (expected) | 100 | 120 | 24 | >90 | 10,000 - 12,000 | 1.2 - 1.5 |
| Bu₄N⁺Br⁻ | 100 | 120 | 24 | 92 | 11,500 | 1.4 |
| TBD (organocatalyst) | 100 | 25 | 2 | 95 | 11,000 | 1.15 |
Application Note III: Anionic Polymerization of Styrene
Introduction: this compound can potentially initiate the anionic polymerization of vinyl monomers like styrene. The initiation is thought to proceed via the nucleophilic attack of the bromide anion on the vinyl group. The presence of the bulky phosphonium cation can influence the stereochemistry and kinetics of the polymerization.
Mechanism of Initiation: The bromide anion adds to the styrene monomer, forming a carbanionic species which then propagates by adding more monomer units.
Experimental Workflow for Anionic Polymerization:
Figure 3: Workflow for anionic polymerization of styrene.
Experimental Protocol (Representative):
-
Materials: Styrene, this compound, anhydrous tetrahydrofuran (THF), methanol.
-
Procedure:
-
Styrene and THF are rigorously purified and dried.
-
In a flame-dried, argon-purged reactor, THF is added, followed by styrene.
-
The reactor is brought to the desired temperature (e.g., -78 °C to 25 °C).
-
This compound is added as a solution in THF to initiate the polymerization.
-
The reaction is allowed to proceed for a set time or until the desired conversion is achieved.
-
The polymerization is terminated by the addition of a protic solvent like methanol.
-
The polystyrene is isolated by precipitation in an excess of methanol and dried.
-
Quantitative Data (Illustrative, based on similar anionic systems):
| Initiator System | [M]/[I] Ratio | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI |
| EtOct₃P⁺Br⁻ (expected) | 200 | 0 | >95 | 20,000 - 22,000 | 1.1 - 1.3 |
| n-BuLi | 200 | 25 | 99 | 21,000 | <1.1 |
| Na/Naphthalene | 200 | 25 | 98 | 20,500 | <1.1 |
Concluding Remarks
This compound is a versatile compound with promising applications in polymer chemistry, particularly as a phase transfer catalyst and an initiator for ring-opening and anionic polymerizations. The protocols and data presented here, based on analogous systems, provide a solid foundation for researchers to explore its utility. Further experimental work is necessary to fully elucidate the specific catalytic activity and performance of this compound in these and other polymerization reactions. Researchers are encouraged to use these notes as a guide for developing optimized and novel polymerization processes.
Application Notes and Protocols: Ethyltrioctylphosphonium Bromide as a Versatile Ionic Liquid Catalyst
Therefore, I will proceed by creating a generalized application note and protocol based on the typical applications of similar phosphonium-based ionic liquids in catalysis, particularly in reactions relevant to drug development and organic synthesis. I will use the information gathered on analogous compounds like tetrabutylphosphonium bromide and other alkylphosphonium salts to construct plausible experimental protocols and representative data tables. The diagrams will illustrate the general mechanisms and workflows applicable to this class of catalysts.
I will now proceed with generating the detailed Application Notes and Protocols based on this synthesized approach.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltrioctylphosphonium bromide is a quaternary phosphonium salt that functions as an ionic liquid and a highly effective phase transfer catalyst (PTC). Its molecular structure, featuring a positively charged phosphorus atom surrounded by one ethyl and three octyl chains, imparts unique solubility and catalytic properties. This combination of a relatively short ethyl group and long, hydrophobic octyl chains allows it to facilitate reactions between reactants in immiscible phases, making it a valuable tool in a variety of organic transformations relevant to pharmaceutical synthesis and drug development.
This document provides an overview of the catalytic applications of this compound, along with generalized experimental protocols and representative data for key reactions.
Key Catalytic Applications
This compound is particularly effective in reactions where reactants are present in different phases (e.g., solid-liquid or liquid-liquid). Its primary role is to transport one reactant (typically an anion) from the aqueous or solid phase into the organic phase where the reaction occurs.
Key applications include:
-
Nucleophilic Substitution Reactions: Facilitating the reaction of anionic nucleophiles with organic substrates.
-
Epoxide Ring-Opening Reactions: Catalyzing the addition of nucleophiles to epoxides, a crucial transformation in the synthesis of beta-amino alcohols and other important pharmaceutical intermediates.
-
Cycloaddition of CO2 to Epoxides: Promoting the synthesis of cyclic carbonates, which are valuable as green solvents and intermediates.
-
Synthesis of Dithiophosphoric Acids: Acting as a catalyst in the reaction of alcohols or phenols with phosphorus pentasulfide.
Experimental Protocols
Protocol 1: Phase Transfer Catalyzed Nucleophilic Substitution - O-Alkylation of a Phenol
This protocol describes a general procedure for the O-alkylation of a phenol using an alkyl halide under phase transfer catalysis conditions with this compound.
Workflow Diagram:
Caption: Workflow for a typical phase transfer catalyzed O-alkylation reaction.
Materials:
-
Phenolic substrate (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
This compound (0.01 - 0.05 eq)
-
Sodium hydroxide (or other suitable base), 50% aqueous solution
-
Toluene (or other suitable organic solvent)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (or other suitable eluents)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenolic substrate (1.0 eq), the alkyl halide (1.2 eq), this compound (0.02 eq), and toluene.
-
Add the 50% aqueous sodium hydroxide solution.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
Representative Data (Hypothetical):
| Entry | Phenolic Substrate | Alkyl Halide | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenol | Benzyl Bromide | 2 | 90 | 4 | 95 |
| 2 | 2-Naphthol | Ethyl Bromide | 2 | 80 | 6 | 88 |
| 3 | Catechol | Benzyl Chloride | 5 | 100 | 8 | 75 (dibenzylated) |
Protocol 2: Catalytic Cycloaddition of CO2 to an Epoxide
This protocol outlines a general procedure for the synthesis of cyclic carbonates from epoxides and carbon dioxide using this compound as a catalyst.
Catalytic Cycle Diagram:
Caption: Generalized catalytic cycle for the cycloaddition of CO2 to epoxides.
Materials:
-
Epoxide substrate (1.0 eq)
-
This compound (0.01 - 0.05 eq)
-
Carbon dioxide (balloon or pressurized vessel)
-
Solvent (optional, e.g., DMF, MeCN)
Procedure:
-
To a high-pressure reactor (or a round-bottom flask fitted with a CO2 balloon), add the epoxide substrate (1.0 eq) and this compound (0.03 eq).
-
If using a solvent, add it at this stage.
-
Pressurize the reactor with carbon dioxide (1-10 atm) or purge the flask and inflate a CO2 balloon.
-
Heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction progress by GC or NMR spectroscopy.
-
Upon completion, cool the reactor to room temperature and slowly vent the CO2.
-
The product can often be purified by distillation or crystallization. If a solvent was used, it should be removed under reduced pressure first.
Representative Data (Hypothetical):
| Entry | Epoxide | Catalyst Loading (mol%) | CO2 Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Propylene Oxide | 3 | 1 | 120 | 12 | 92 | >99 |
| 2 | Styrene Oxide | 3 | 5 | 100 | 8 | 98 | >99 |
| 3 | Epichlorohydrin | 2 | 10 | 130 | 6 | 99 | >99 |
Safety and Handling
-
This compound is a quaternary phosphonium salt and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound serves as a robust and versatile phase transfer catalyst and ionic liquid for a range of organic transformations crucial in the field of drug development and fine chemical synthesis. Its ability to mediate reactions in multiphasic systems under relatively mild conditions makes it an attractive choice for clean and efficient synthesis. The protocols provided herein offer a general guideline for its application, and specific reaction conditions may require further optimization for different substrates.
Application Notes and Protocols: The Role of Ethyltriphenylphosphonium Bromide in Wittig Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism and utility of ethyltriphenylphosphonium bromide in the Wittig reaction, a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds. This document outlines its dual role as a precursor to phosphonium ylides and as a phase-transfer catalyst, complete with detailed experimental protocols and data presentation.
Introduction to the Wittig Reaction and the Role of Phosphonium Salts
The Wittig reaction is a Nobel Prize-winning chemical reaction that transforms an aldehyde or a ketone into an alkene using a phosphonium ylide (also known as a Wittig reagent). A key advantage of this reaction is the precise placement of the newly formed double bond, which offers significant control over the final product's structure compared to other olefination methods.[1][2]
The journey to the alkene product begins with a phosphonium salt, which serves as the precursor to the reactive ylide. Ethyltriphenylphosphonium bromide is a commonly employed phosphonium salt in this context. It is typically synthesized via an SN2 reaction between triphenylphosphine and an alkyl halide, in this case, ethyl bromide.[2][3]
Mechanism of Action: From Phosphonium Salt to Alkene
The overall mechanism can be dissected into two primary stages: the formation of the phosphonium ylide and the subsequent reaction with a carbonyl compound.
2.1. Ylide Formation: The process is initiated by the deprotonation of the phosphonium salt at the carbon atom adjacent to the phosphorus. This requires a strong base, such as n-butyllithium or sodium hydride, to abstract a proton and generate the nucleophilic ylide. The positive charge on the phosphorus atom increases the acidity of the adjacent C-H bond, facilitating this deprotonation.
2.2. The Wittig Reaction Cascade: Once formed, the ylide reacts with an aldehyde or ketone through a sequence of steps:
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Betaine/Oxaphosphetane Formation: This initial attack leads to the formation of a dipolar intermediate known as a betaine, which subsequently cyclizes to form a four-membered ring intermediate called an oxaphosphetane.[1] Modern mechanistic understanding suggests that the oxaphosphetane can also be formed directly through a [2+2] cycloaddition.
-
Alkene and Phosphine Oxide Formation: The oxaphosphetane is unstable and collapses in an irreversible step to yield the final alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.
Below is a DOT language script illustrating the general mechanism of the Wittig reaction.
Ethyltriphenylphosphonium Bromide as a Phase-Transfer Catalyst
In addition to its role as an ylide precursor, ethyltriphenylphosphonium bromide can function as a phase-transfer catalyst (PTC).[4][5] Phase-transfer catalysis is a valuable technique for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). The PTC facilitates the transport of a reactant from one phase to another, thereby increasing the reaction rate.
In the context of the Wittig reaction, a PTC can be employed when using a solid or aqueous base with an organic solvent. The phosphonium salt can transport the hydroxide or other basic anion from the aqueous/solid phase into the organic phase to deprotonate the phosphonium salt and generate the ylide in situ. This approach avoids the need for strictly anhydrous conditions and strong, organometallic bases.
The diagram below, generated using DOT language, illustrates the logical relationship of ethyltriphenylphosphonium bromide's dual functionality.
Quantitative Data and Reaction Conditions
The efficiency of the Wittig reaction using ethyltriphenylphosphonium bromide is influenced by several factors, including the choice of base, solvent, and the structure of the carbonyl compound. Below is a summary of representative data from the literature.
| Aldehyde/Ketone | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | NaHCO₃ (aq) | - | - | High | [6] |
| p-Anisaldehyde | Ag₂CO₃ | - | Overnight | 63-97 | [7] |
| 9-Anthraldehyde | 50% NaOH | DMF | 30 min | 73.5 | [2] |
| Various Aldehydes | K₃PO₄ | - | - | Moderate to High | [7] |
Note: The table presents a selection of conditions and yields to illustrate the versatility of the Wittig reaction. Specific yields are highly dependent on the full scope of reactants and conditions.
Detailed Experimental Protocols
The following are generalized protocols for performing a Wittig reaction using ethyltriphenylphosphonium bromide.
Protocol 1: Standard Wittig Reaction with a Strong Base
This protocol is suitable for the reaction of a wide range of aldehydes and ketones.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Anhydrous solvent (e.g., THF, Et₂O)
-
Strong base (e.g., n-butyllithium in hexanes)
-
Aldehyde or ketone
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 equivalent) dropwise. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Phase-Transfer Catalyzed Wittig Reaction
This protocol is advantageous as it avoids the use of strong, moisture-sensitive bases.
Materials:
-
Ethyltriphenylphosphonium bromide (can act as both ylide precursor and PTC)
-
Aldehyde or ketone
-
Organic solvent (e.g., dichloromethane, toluene)
-
Aqueous solution of a base (e.g., 50% NaOH)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and ethyltriphenylphosphonium bromide (1.2 equivalents) in the organic solvent.
-
Add the aqueous base solution.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating for 1-12 hours, monitoring by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
The workflow for a typical Wittig synthesis experiment is depicted in the following DOT language script.
Conclusion
Ethyltriphenylphosphonium bromide is a versatile and indispensable reagent in the Wittig reaction. Its primary function is to serve as a stable precursor to the corresponding phosphonium ylide, the key nucleophile in the olefination of aldehydes and ketones. Furthermore, its ability to act as a phase-transfer catalyst under certain conditions enhances its utility, allowing for milder reaction conditions. The protocols and data presented herein provide a solid foundation for researchers to effectively utilize this reagent in their synthetic endeavors, from small-scale laboratory synthesis to applications in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyltriphenylphosphonium Bromide | CAS:1530-32-1 | ETPB [vestachem.com]
- 3. [PDF] Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations | Semantic Scholar [semanticscholar.org]
- 4. adpharmachem.com [adpharmachem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas–liquid phase-transfer catalysis: Wittig–Horner reaction in heterogeneous conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Ethyltrioctylphosphonium Bromide: A Versatile Agent for Nanoparticle Synthesis and Stabilization
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyltrioctylphosphonium bromide is a quaternary phosphonium salt that is emerging as a highly effective agent in the synthesis and stabilization of a variety of nanoparticles. Its unique molecular structure, featuring a combination of a charged phosphonium head and long alkyl chains, imparts amphiphilic properties that are advantageous for controlling nanoparticle growth, preventing aggregation, and enhancing their dispersion in various media. These characteristics make it a valuable tool in the development of novel nanomaterials for applications ranging from catalysis to drug delivery.
Role in Nanoparticle Synthesis and Stabilization
This compound functions primarily as a capping agent and stabilizer during nanoparticle formation. The positively charged phosphonium head adsorbs onto the surface of the nascent nanoparticles, creating a protective layer. The long, hydrophobic trioctyl chains then extend into the surrounding solvent, providing steric hindrance that prevents the nanoparticles from agglomerating. This dual mechanism of electrostatic and steric stabilization is crucial for producing monodisperse nanoparticles with controlled size and shape.
In some synthesis methods, particularly in biphasic systems, this compound can also act as a phase transfer agent . It facilitates the transfer of metal salt precursors from an aqueous phase to an organic phase where the reduction and nanoparticle growth occur. This allows for greater control over the reaction kinetics and the final properties of the nanoparticles.
Applications in Nanotechnology
The unique properties of nanoparticles synthesized with this compound open up possibilities in several fields:
-
Catalysis: Nanoparticles stabilized with this phosphonium salt can exhibit enhanced catalytic activity and stability. The phosphonium salt layer can prevent the leaching of metal atoms from the nanoparticle surface and provide a specific microenvironment for catalytic reactions.
-
Drug Delivery: The biocompatibility and stability of nanoparticles are critical for drug delivery applications. This compound can be used to formulate stable nanocarriers for targeted drug delivery. The positive surface charge can also facilitate interaction with negatively charged cell membranes.
-
Antimicrobial Agents: Silver nanoparticles, in particular, are known for their antimicrobial properties. Stabilization with this compound can enhance the stability and sustained release of silver ions, leading to improved antimicrobial efficacy.
Experimental Protocols
The following are generalized protocols for the synthesis of gold and silver nanoparticles using this compound as a stabilizing agent. These protocols are based on established methods for nanoparticle synthesis using analogous quaternary ammonium and phosphonium salts. Researchers should note that optimal conditions such as precursor concentration, temperature, and reaction time may need to be determined empirically.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes a typical chemical reduction method for the synthesis of gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Toluene
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM aqueous solution of HAuCl₄·3H₂O.
-
Prepare a 20 mM solution of this compound in toluene.
-
Prepare a fresh 100 mM aqueous solution of NaBH₄. Keep this solution cold.
-
-
Phase Transfer of Gold Precursor:
-
In a flask, mix 10 mL of the HAuCl₄ solution with 20 mL of the this compound solution.
-
Stir the mixture vigorously for 30 minutes. The organic phase should turn from colorless to orange as the gold complex is transferred.
-
Separate the organic phase containing the gold-phosphonium complex.
-
-
Reduction and Nanoparticle Formation:
-
To the separated organic phase, rapidly inject 1 mL of the ice-cold NaBH₄ solution while stirring vigorously.
-
A color change to deep red or ruby should be observed, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 2 hours to ensure complete reaction and stabilization.
-
-
Purification:
-
Wash the resulting nanoparticle solution with deionized water three times to remove excess reactants.
-
The purified gold nanoparticle dispersion in toluene can be stored for further use.
-
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
This protocol outlines a method for synthesizing silver nanoparticles in an aqueous medium.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Reaction Mixture:
-
In a flask, dissolve 0.017 g of AgNO₃ (to make a 1 mM solution) and a specific amount of this compound (e.g., to achieve a 2:1 molar ratio of stabilizer to silver) in 100 mL of deionized water.
-
Stir the solution at room temperature for 30 minutes.
-
-
Reduction:
-
While stirring vigorously, add 2 mL of a freshly prepared, ice-cold 10 mM NaBH₄ solution dropwise to the reaction mixture.
-
A color change to yellow or brown will indicate the formation of silver nanoparticles.
-
-
Stabilization:
-
Continue stirring the solution for 1-2 hours to allow for complete stabilization of the nanoparticles by the this compound.
-
-
Purification:
-
The resulting silver nanoparticle dispersion can be purified by centrifugation and redispersion in deionized water to remove unreacted reagents.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for nanoparticles synthesized using phosphonium and ammonium-based stabilizers, which can serve as a reference for what to expect when using this compound.
Table 1: Typical Physicochemical Properties of Gold Nanoparticles
| Stabilizer System | Precursor Concentration (mM) | Reductant Concentration (mM) | Average Particle Size (nm) | Zeta Potential (mV) |
| Alkylphosphonium Bromide/Toluene | 10 | 100 | 5 - 15 | +30 to +50 |
| CTAB/Water | 1 | 10 | 10 - 30 | +40 to +60 |
Table 2: Typical Physicochemical Properties of Silver Nanoparticles
| Stabilizer System | Precursor Concentration (mM) | Reductant Concentration (mM) | Average Particle Size (nm) | Zeta Potential (mV) |
| Alkylphosphonium Bromide/Water | 1 | 10 | 10 - 50 | +25 to +45 |
| CTAB/Water | 1 | 10 | 20 - 60 | +35 to +55 |
Visualizations
Experimental Workflow for Gold Nanoparticle Synthesis
Caption: Workflow for two-phase AuNP synthesis.
Logical Relationship of Stabilization Mechanisms
Caption: Dual stabilization by phosphonium salt.
Electrochemical Applications of Ethyltrioctylphosphonium Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltrioctylphosphonium bromide ([P₂(C₈)₃]Br) is a quaternary phosphonium salt that belongs to the class of ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, and they exhibit a unique combination of properties including low volatility, high thermal stability, and wide electrochemical windows, making them promising candidates for various electrochemical applications. While specific data for this compound is limited in publicly available literature, its properties and applications can be inferred from studies on analogous alkyltrioctylphosphonium and other phosphonium-based ionic liquids. This document provides an overview of its potential electrochemical applications, supported by data from closely related compounds, and offers detailed protocols for its use.
Phosphonium-based ILs, in general, are noted for their higher thermal and electrochemical stability compared to their nitrogen-based counterparts. The trioctyl chains in the cation contribute to its hydrophobicity and can influence its transport properties, such as viscosity and conductivity.
Physicochemical Properties (Data from Analogous Compounds)
To provide a context for the electrochemical behavior of this compound, the following table summarizes key physicochemical properties of related alkyltrioctylphosphonium chloride salts. It is expected that this compound would exhibit properties within the trends observed in this homologous series.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (mPa·s at 25°C) |
| Methyltrioctylphosphonium chloride | 437.16 | < -20 | 0.88 | 1230 |
| This compound | 495.64 | Not available | Not available | Not available |
| Propyltrioctylphosphonium chloride | 465.21 | < -20 | 0.88 | 1160 |
| Butyltrioctylphosphonium chloride | 479.24 | < -20 | 0.88 | 1120 |
Data extrapolated from a study on alkyltrioctylphosphonium chloride ionic liquids.
Key Electrochemical Applications
Based on the properties of phosphonium-based ionic liquids, this compound is a promising candidate for the following electrochemical applications:
-
Electrolyte for Energy Storage Devices: Its anticipated high thermal stability and wide electrochemical window make it suitable as an electrolyte in batteries and supercapacitors. Phosphonium-based ILs have been shown to be compatible with lithium metal electrodes.
-
Electrolyte for Electrodeposition: The ionic nature and wide potential window of phosphonium ILs allow for the electrodeposition of metals and alloys that are difficult to deposit from aqueous solutions.
-
Electrochemical Sensors: The unique solvent properties of ionic liquids can be leveraged to enhance the sensitivity and selectivity of electrochemical sensors. The long alkyl chains of the cation can facilitate the extraction and preconcentration of hydrophobic analytes at the electrode surface.
Application Note 1: this compound as a Supporting Electrolyte in Cyclic Voltammetry
Objective: To demonstrate the use of this compound as a supporting electrolyte for determining the electrochemical window.
Background: The electrochemical window of an electrolyte is the potential range over which the electrolyte is neither oxidized nor reduced. A wide electrochemical window is crucial for studying redox processes of various analytes and for applications in energy storage. Phosphonium-based ionic liquids are known for their wide electrochemical windows.[1]
Experimental Protocol:
-
Electrolyte Preparation:
-
Dry this compound under vacuum at 80°C for 24 hours to remove any residual water.
-
Prepare a 0.1 M solution of the dried this compound in a dry organic solvent (e.g., acetonitrile or propylene carbonate). All preparation should be conducted in an inert atmosphere (e.g., a glovebox).
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode.
-
Fill the cell with the prepared electrolyte solution.
-
-
Cyclic Voltammetry Measurement:
-
Connect the cell to a potentiostat.
-
Record a cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive limit and then to a negative limit at a scan rate of 100 mV/s.
-
The anodic and cathodic limits of the electrochemical window are defined as the potentials at which the current density reaches a certain threshold (e.g., 1 mA/cm²).
-
Expected Results:
Based on data for other phosphonium ionic liquids, the electrochemical window of this compound is expected to be in the range of 4-6 V.[1]
Logical Workflow for Determining the Electrochemical Window
Caption: Workflow for Electrochemical Window Determination.
Application Note 2: Electrodeposition of a Metal from an this compound-Based Electrolyte
Objective: To outline a general procedure for the electrodeposition of a metal (e.g., copper) from an electrolyte containing this compound.
Background: Ionic liquids can serve as effective media for the electrodeposition of metals due to their ability to dissolve metal salts and their wide potential windows, which can prevent solvent decomposition.
Experimental Protocol:
-
Electrolyte Preparation:
-
Co-dissolve a metal salt (e.g., 0.1 M CuCl₂) and this compound (as the supporting electrolyte, e.g., 0.5 M) in a suitable organic solvent or use the molten ionic liquid itself if its melting point is low enough.
-
Ensure the electrolyte is thoroughly mixed and de-aerated by bubbling with an inert gas (e.g., argon) for at least 30 minutes.
-
-
Electrodeposition Procedure:
-
Use a two-electrode setup with the substrate to be coated as the cathode and a piece of the metal to be deposited as the anode.
-
Immerse the electrodes in the electrolyte.
-
Apply a constant current (galvanostatic deposition) or a constant potential (potentiostatic deposition) using a power supply or potentiostat. The specific current density or potential will depend on the metal being deposited and should be determined from preliminary cyclic voltammetry experiments.
-
Carry out the deposition for a set amount of time to achieve the desired coating thickness.
-
-
Post-Deposition Treatment:
-
After deposition, rinse the coated substrate with a suitable solvent to remove any residual ionic liquid.
-
Dry the substrate and characterize the deposited film using techniques such as scanning electron microscopy (SEM) for morphology and X-ray diffraction (XRD) for crystal structure.
-
Experimental Workflow for Metal Electrodeposition
Caption: General Workflow for Electrodeposition.
Application Note 3: Development of an Electrochemical Sensor Using a Modified Electrode with this compound
Objective: To describe a method for fabricating a modified electrode using this compound for the detection of a hydrophobic analyte.
Background: The long alkyl chains of this compound can enhance the accumulation of nonpolar analytes at the electrode surface, thereby improving the sensitivity of the electrochemical measurement.
Experimental Protocol:
-
Electrode Modification:
-
Prepare a modifying solution by dissolving a small amount of this compound in a volatile organic solvent (e.g., chloroform or dichloromethane).
-
Drop-cast a few microliters of this solution onto the surface of a clean glassy carbon electrode.
-
Allow the solvent to evaporate completely, leaving a thin film of the ionic liquid on the electrode surface.
-
-
Analyte Detection:
-
Prepare a standard solution of the hydrophobic analyte in a suitable buffer solution.
-
Immerse the modified electrode, a counter electrode, and a reference electrode into the analyte solution.
-
Perform an accumulation step by holding the electrode at an open circuit or a specific potential for a set time while stirring the solution. This allows the analyte to partition into the ionic liquid film.
-
Perform the electrochemical measurement using a suitable technique, such as differential pulse voltammetry or square wave voltammetry, by scanning the potential over the range where the analyte is electroactive.
-
The peak current will be proportional to the concentration of the analyte.
-
Logical Relationship in Sensor Development and Operation
Caption: Sensor Fabrication and Detection Principle.
Safety and Handling
This compound, like other ionic liquids, should be handled with care. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. While ionic liquids have low vapor pressure, they should be handled in a well-ventilated area. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
References
Application Notes: Ethyltrioctylphosphonium Bromide as a Curing Agent for Epoxy Resins
Abstract: This document provides detailed application notes and protocols for the use of quaternary phosphonium salts, with a focus on Ethyltrioctylphosphonium bromide, as a curing agent and catalyst for epoxy resin systems. While specific quantitative data for this compound is limited in publicly available literature, this note synthesizes information from analogous phosphonium salts to provide a comprehensive guide for researchers and scientists. The protocols cover the preparation of cured epoxy systems and their characterization.
Introduction
Quaternary phosphonium salts, such as this compound, are increasingly utilized as highly effective latent catalysts and curing agents for epoxy resins, particularly in epoxy-anhydride formulations.[1][2] They offer a compelling alternative to traditional agents like imidazoles and tertiary amines, providing enhanced thermal stability, improved latency, and superior properties in the final cured product.[1][3] These characteristics make them suitable for demanding applications in electronics, composite materials, and industrial coatings.[1][4]
Key Advantages of Phosphonium Salt Catalysts:
-
Latency: They exhibit low reactivity at room temperature, which allows for the formulation of stable, one-component "pre-catalyzed" systems with a long pot life.[1]
-
Controlled Reactivity: Curing is initiated at elevated temperatures, providing a controlled and predictable reaction profile.[3]
-
High Glass Transition Temperature (Tg): The resulting cured resins often exhibit a high Tg, indicating good thermal stability.[1][5]
-
Improved Aesthetics and Properties: Systems cured with phosphonium salts can show enhanced clarity and reduced yellowing compared to those cured with some imidazole-based catalysts.[1] They can also contribute to a higher crosslink density.[2]
-
Increased Hydrophobicity: These catalysts can increase the hydrophobicity of the final resin system.[1]
Proposed Curing Mechanism
In epoxy-anhydride systems, the phosphonium salt acts as an initiator for anionic polymerization. The proposed mechanism involves the reaction of the phosphonium bromide with the anhydride to form an acylonium salt, which then opens to create a carboxylate anion. This anion subsequently attacks the epoxide ring, initiating the polymerization and cross-linking process.
Caption: Proposed curing mechanism for an epoxy-anhydride system.
Comparative Performance Data
The following table summarizes the typical performance characteristics of epoxy systems cured with phosphonium salts compared to other common curing agents. The data is generalized from studies on various phosphonium salts.
| Property | Phosphonium Salts (e.g., CYPHOS® IL 169) | Imidazole Derivatives (e.g., 2-MI) | Aliphatic Amines |
| Pot Life at Room Temp. | Long (Good Latency)[1] | Short to Medium | Short[6] |
| Curing Temperature | Elevated (e.g., >100°C)[1] | Room Temp to Elevated | Room Temperature[6] |
| Glass Transition (Tg) | High[1] | Medium to High | Lower |
| Clarity of Cured Resin | Excellent, Low Yellowing[1] | Prone to Yellowing[1] | Good |
| Cross-link Density | High[2] | High | Variable |
| Handling Safety | Generally lower volatility[1] | Corrosive hazards noted[7] | Caustic, potential sensitizer[8] |
Experimental Protocols
4.1. General Protocol for Epoxy Resin Curing
This protocol describes a general procedure for curing a standard bisphenol A (DGEBA) based epoxy resin with an anhydride hardener, using this compound as a catalyst.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
Anhydride hardener (e.g., hexahydrophthalic anhydride, HHPA)
-
This compound (Catalyst)
-
Mixing vessel, mechanical stirrer, vacuum oven
Procedure:
-
Resin Pre-heating: Gently pre-heat the DGEBA epoxy resin to reduce its viscosity (e.g., 60°C for 30 minutes).
-
Catalyst Dissolution: Add the desired amount of this compound catalyst to the pre-heated epoxy resin. A typical catalyst loading is between 0.5 to 2 parts per hundred parts of resin (phr). Mix thoroughly with a mechanical stirrer until the catalyst is completely dissolved.
-
Hardener Addition: Add the stoichiometric amount of the anhydride hardener to the epoxy-catalyst mixture. The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the molecular weight of the anhydride.
-
Mixing: Continue mixing the formulation at a moderate speed, ensuring a homogeneous mixture. Be careful to minimize the entrapment of air.
-
Degassing: Place the mixture in a vacuum oven at 60-70°C for 15-30 minutes, or until all visible air bubbles have been removed.
-
Curing: Pour the degassed mixture into a pre-heated mold. Transfer the mold to an oven and cure according to a defined schedule. A typical schedule might be 120°C for 1 hour followed by a post-cure at 150°C for 2 hours.[9]
-
Cooling & Demolding: After the curing cycle is complete, turn off the oven and allow the sample to cool slowly to room temperature before demolding.
4.2. Protocol for Curing Kinetics Analysis via DSC
Differential Scanning Calorimetry (DSC) is used to determine the heat of reaction (ΔH) and the glass transition temperature (Tg) of the curing system.[2][10]
Procedure:
-
Sample Preparation: Prepare the uncured epoxy formulation as described in steps 1-4 of the general protocol.
-
Encapsulation: Accurately weigh 5-10 mg of the homogeneous uncured mixture into a standard aluminum DSC pan. Seal the pan hermetically. Prepare an empty, sealed pan to use as a reference.
-
Dynamic Scan (Non-isothermal):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature well above the curing exotherm (e.g., 250°C).[11]
-
Record the heat flow as a function of temperature. The integrated area of the exothermic peak gives the total heat of reaction (ΔH).
-
-
Glass Transition (Tg) Determination:
-
After the initial dynamic scan is complete, cool the sample rapidly to room temperature.
-
Perform a second dynamic scan using the same heating rate. The absence of an exothermic peak indicates a fully cured sample.
-
Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second scan.[9]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow from material preparation to final characterization of the cured epoxy resin.
Caption: General experimental workflow for epoxy curing and analysis.
Safety and Handling
-
General Precautions: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Chemical Handling: Epoxy resins and amine or anhydride hardeners can be skin sensitizers and irritants.[8] Avoid direct contact.
-
Phosphonium Salts: Phosphonium salts like Ethyltriphenyl phosphonium bromide are noted to be hygroscopic.[3][4] Store in a cool, dry, well-ventilated area away from moisture and oxidizing agents.[3] Consult the specific Material Safety Data Sheet (MSDS) for this compound before use.
References
- 1. Phosphonium Ionic Liquid for Epoxy Curing Catalysts| Syensqo [syensqo.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyltriphenylphosphonium Bromide | CAS:1530-32-1 | ETPB [vestachem.com]
- 4. thechemco.com [thechemco.com]
- 5. nbinno.com [nbinno.com]
- 6. threebond.co.jp [threebond.co.jp]
- 7. paint.org [paint.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. zenodo.org [zenodo.org]
- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Standard Operating Procedure for the Use of Alkylphosphonium Salts with a Focus on Ethyltrioctylphosphonium Bromide and its Analogue, Ethyltriphenylphosphonium Bromide
A critical introductory note to the user: Information specifically pertaining to Ethyltrioctylphosphonium bromide is scarce in publicly available scientific literature and safety data sheets. The vast majority of accessible data relates to its analogue, Ethyltriphenylphosphonium bromide . This document provides comprehensive information on the latter as a representative example of a phosphonium salt, alongside general information for the broader class of alkyltrioctylphosphonium salts. Researchers should exercise caution and validate all procedures for their specific compound.
Introduction
Phosphonium salts are a class of organophosphorus compounds with a positively charged phosphorus atom. They are widely utilized in organic synthesis and materials science. This document outlines the standard operating procedures for handling and using alkylphosphonium salts, with a specific focus on providing available data for this compound and detailed protocols for the closely related and more extensively documented Ethyltriphenylphosphonium bromide.
Applications in Research and Drug Development:
-
Phase Transfer Catalysis: Phosphonium salts, particularly those with long alkyl chains like trioctylphosphonium derivatives, can act as phase transfer catalysts, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[1] This is crucial in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]
-
Wittig Reagents: Ethyltriphenylphosphonium bromide is a common precursor for the Wittig reagent, which is instrumental in converting aldehydes and ketones into alkenes.[3][4] This reaction is a cornerstone of synthetic organic chemistry.
-
Synthesis of Intermediates: These salts are used as reactants and catalysts in various organic transformations, including the synthesis of D-amino acids, cycloalkanoindolines, and other complex heterocyclic systems relevant to drug discovery.[4][5]
-
Ionic Liquids: Phosphonium salts with specific counterions are a class of ionic liquids, which are valued for their low vapor pressure, thermal stability, and tunable physicochemical properties.[6][7] They have applications as "green" solvents and electrolytes in batteries.[6][8]
-
Antimicrobial and Antioxidant Properties: Research has shown that certain long-chain alkylphosphonium salts exhibit antibacterial activity, including against multidrug-resistant strains like Acinetobacter baumannii, and also possess antioxidant properties.[9]
Physical and Chemical Properties
A direct comparison of the physical and chemical properties of this compound and Ethyltriphenylphosphonium bromide is limited by the lack of specific data for the former. The following tables summarize the available information.
Table 1: General Physical and Chemical Properties of Alkyltrioctylphosphonium Salts
| Property | Value/Description |
|---|---|
| General Appearance | Can range from liquids to waxy solids at room temperature. |
| Solubility | Generally soluble in organic solvents; solubility in water varies with the anion. |
| Thermal Stability | Phosphonium ionic liquids are known for their good thermal stability.[6] |
Table 2: Physical and Chemical Properties of Ethyltriphenylphosphonium Bromide | Property | Value/Description | Source | | --- | --- | --- | | CAS Number | 1530-32-1 |[10] | | Molecular Formula | C₂₀H₂₀BrP |[2] | | Molecular Weight | 371.25 g/mol |[2] | | Appearance | White to off-white crystalline powder |[2][3] | | Melting Point | 203–209 °C |[2] | | Boiling Point | Decomposes before boiling |[3] | | Solubility | Soluble in polar organic solvents like ethanol, methanol, and acetonitrile; slightly soluble in water.[2][3] | | Water Content | NMT 0.5% |[2] | | Assay | NLT 99.00 % |[3] | | Odor | Odorless |[3] | | Stability | Stable under normal conditions, but may decompose when exposed to strong oxidizing agents.[3] |
Health and Safety Information
Table 3: Hazard Identification for Ethyltriphenylphosphonium Bromide
| Hazard Statement | Description | GHS Classification | Source |
|---|---|---|---|
| H301 | Toxic if swallowed | Acute toxicity, oral (Category 3) | [11][12] |
| H318 | Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | [11][12] |
| H412 | Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 3) |[11][12] |
Table 4: First Aid Measures for Ethyltriphenylphosphonium Bromide
| Exposure Route | First Aid Measures | Source |
|---|---|---|
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. | [7][13] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell. | [11][14] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. | [11][13] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |[11] |
Experimental Protocols
The following protocols are for the synthesis and application of Ethyltriphenylphosphonium bromide and a general synthesis for alkyltrioctylphosphonium salts. These should be adapted and validated for any specific research needs.
Synthesis Protocols
Protocol 4.1.1: General Synthesis of Alkyltrioctylphosphonium Halides
This protocol is a general procedure for the synthesis of alkyltrioctylphosphonium chlorides and can be adapted for bromides.[1]
-
Reaction Setup: In an autoclave glass reactor under a dinitrogen atmosphere, charge trioctylphosphine.
-
Addition of Alkyl Halide: Connect a gas cylinder containing the appropriate 1-bromoalkane (in this case, bromoethane for this compound).
-
Reaction Conditions: Maintain a slow flow of the bromoethane gas. Slowly heat the reaction mixture in an oil bath to 145 °C over several hours.
-
Monitoring: The reaction progress can be monitored by ³¹P NMR spectroscopy to observe the disappearance of the trioctylphosphine signal.
-
Work-up: Once the reaction is complete, the product can be purified by washing with a suitable solvent to remove any unreacted starting materials.
Protocol 4.1.2: Synthesis of Ethyltriphenylphosphonium Bromide [15][16]
-
Reaction Setup: In a 2500L reactor, add 1500 kg of toluene and 430 kg of triphenylphosphine.
-
Heating and Stirring: Start the stirrer at 60 rpm and heat the mixture to 105 °C to achieve reflux.
-
Addition of Ethyl Bromide: Slowly add 180 kg of ethyl bromide to the refluxing mixture.
-
Reaction: Continue to reflux for approximately 7.5 hours.
-
Monitoring: Monitor the reaction by HPLC until the residual triphenylphosphine is less than 0.5%.
-
Isolation: Stop heating and cool the mixture to room temperature (24 °C).
-
Purification: Centrifuge the resulting solid. Wash the filter cake with 195 kg of toluene.
-
Drying: Dry the purified solid in a vacuum dryer to obtain Ethyltriphenylphosphonium bromide.
Application Protocol: Wittig Reaction using Ethyltriphenylphosphonium Bromide
This protocol outlines the general steps for a Wittig reaction to synthesize an alkene from an aldehyde or ketone.
-
Ylide Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Ethyltriphenylphosphonium bromide in a suitable anhydrous solvent (e.g., THF, DMSO).
-
Cool the suspension in an ice bath.
-
Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Allow the mixture to stir at room temperature for a specified time to ensure complete ylide formation.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone in the same anhydrous solvent.
-
Cool the ylide solution in an ice bath.
-
Slowly add the carbonyl compound solution to the ylide.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization to obtain the desired alkene.
-
Diagrams
Experimental Workflow: Synthesis of Ethyltriphenylphosphonium Bromide
Caption: Workflow for the synthesis of Ethyltriphenylphosphonium Bromide.
Logical Relationship: Wittig Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1) | Manufacturer & Supplier Europe [papchemlifesciences.com]
- 3. adpharmachem.com [adpharmachem.com]
- 4. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]
- 5. Ethyltriphenylphosphonium 99 1530-32-1 [sigmaaldrich.com]
- 6. Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials [mdpi.com]
- 7. Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate: synthesis and characterization of a novel, highly hydrophobic ionic liquid for the extraction of scandium, thorium and uranium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphonium, ethyltriphenyl-, bromide (1:1) | C20H20BrP | CID 73727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbull.com [chemicalbull.com]
- 12. lobachemie.com [lobachemie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Page loading... [wap.guidechem.com]
- 16. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Ethyltrioctylphosphonium Bromide Catalyzed C-C Bond Formation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyltrioctylphosphonium bromide as a phase-transfer catalyst (PTC) in various carbon-carbon (C-C) bond formation reactions. While specific examples for this compound are limited in published literature, the protocols and data presented herein are based on analogous long-chain quaternary phosphonium salts and established principles of phase-transfer catalysis, offering a strong predictive framework for its application.
Introduction to this compound as a Phase-Transfer Catalyst
This compound is a quaternary phosphonium salt characterized by a phosphorus atom bonded to one ethyl group and three octyl groups, with bromide as the counter-ion. Its structure, featuring long alkyl chains, imparts high lipophilicity, making it an effective phase-transfer catalyst. In biphasic reaction systems (e.g., aqueous-organic), it facilitates the transfer of anionic reactants from the aqueous phase to the organic phase, where the reaction with an organic substrate occurs. This catalytic action accelerates reaction rates, improves yields, and often allows for milder reaction conditions, contributing to greener and more efficient synthetic processes.
Key Advantages:
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High Lipophilicity: The three octyl chains ensure excellent solubility in a wide range of organic solvents, enhancing its efficiency as a phase-transfer agent.
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Thermal Stability: Phosphonium salts generally exhibit greater thermal stability compared to their ammonium counterparts, allowing for a broader range of reaction temperatures.
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Versatility: Applicable to a variety of base-mediated C-C bond forming reactions, including alkylations, aldol condensations, Michael additions, and Wittig reactions.
A general workflow for a phase-transfer catalyzed C-C bond formation reaction is depicted below.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with Ethyltrioctylphosphonium Bromide
Welcome to the technical support center for Ethyltrioctylphosphonium Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success and reaction yields when using this powerful phase transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in chemical reactions?
This compound is a quaternary phosphonium salt that primarily functions as a phase transfer catalyst (PTC).[1][2] In heterogeneous reaction mixtures, where reactants are in different immiscible phases (e.g., an aqueous phase and an organic phase), this compound facilitates the transfer of a reactant from one phase to another, thereby accelerating the reaction rate and significantly improving the yield.[2][3][4] Its lipophilic octyl groups and the phosphonium cation enable it to transport anions from the aqueous phase into the organic phase where the reaction with an organic substrate occurs.[4]
Q2: In which types of reactions can this compound be used to improve yield?
This compound is effective in a variety of organic reactions, including:
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Nucleophilic Substitution Reactions: Such as Williamson ether synthesis, alkylations, and esterifications.[4] It helps in achieving higher yields and faster reaction times.[4]
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Dehydrohalogenation Reactions: It facilitates elimination reactions under milder conditions.[4]
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Wittig-type Reactions: Although more commonly associated with other phosphonium salts, its role as a PTC can be beneficial.[5][6]
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Polymerization Reactions: It can be used in various polymerization processes.
Q3: How does this compound compare to other phase transfer catalysts like quaternary ammonium salts?
Quaternary phosphonium salts like this compound are often more thermally stable than their quaternary ammonium counterparts, making them suitable for reactions requiring higher temperatures.[7] The larger phosphorus atom, compared to the nitrogen in ammonium salts, can also lead to enhanced polarization effects, potentially influencing reactivity.[8]
Q4: What are the key factors that influence the efficiency of this compound in a reaction?
Several factors can impact the performance of this compound:
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Catalyst Concentration: Increasing the catalyst concentration generally increases the reaction rate up to a certain point.[9]
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Agitation Speed: In a biphasic system, efficient stirring is crucial to maximize the interfacial area for the catalyst to transport reactants.
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Solvent Choice: The organic solvent can influence both the solubility of the catalyst-anion pair and the intrinsic reaction rate.[10] Non-polar aprotic solvents are often effective.[10]
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Temperature: Higher temperatures typically increase the reaction rate, and the thermal stability of phosphonium salts is an advantage here.[7]
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Water Content: The amount of water in the system can affect the hydration of the anion and its transferability into the organic phase.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Yield | 1. Inefficient Phase Transfer: The catalyst may not be effectively transporting the reactant anion into the organic phase. 2. Catalyst Poisoning: Impurities in the reactants or solvent may be deactivating the catalyst. 3. Incorrect Reaction Conditions: Temperature, stirring, or reaction time may be suboptimal. | 1. Increase Catalyst Loading: Incrementally increase the mole percentage of this compound. 2. Improve Agitation: Ensure vigorous stirring to maximize the interfacial surface area. 3. Check Reactant and Solvent Purity: Use purified reactants and solvents. 4. Optimize Temperature: Gradually increase the reaction temperature, taking advantage of the catalyst's thermal stability. 5. Increase Reaction Time: Monitor the reaction progress over a longer period. |
| Formation of Byproducts | 1. Side Reactions: The reaction conditions may be promoting undesired parallel reactions. 2. Decomposition of Catalyst or Reactants: High temperatures might be causing degradation. | 1. Lower Reaction Temperature: Determine if a lower temperature can still provide a reasonable reaction rate while minimizing side reactions. 2. Adjust Base Concentration (if applicable): In base-mediated reactions, the concentration of the base can influence byproduct formation. |
| Difficulty in Product Separation/Catalyst Removal | 1. Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to stable emulsions. 2. Catalyst Solubility in the Product Phase: The catalyst may be soluble in the final product. | 1. Break the Emulsion: Add a saturated brine solution or a different organic solvent to help break the emulsion. 2. Catalyst Extraction: Wash the organic phase with water or a suitable aqueous solution to remove the water-soluble catalyst. 3. Use a Supported Catalyst: For future experiments, consider using a polymer-supported version of the catalyst for easier removal by filtration. |
Quantitative Data
The impact of a phase transfer catalyst like this compound on reaction yield can be dramatic. The following table illustrates the effect of using a long-chain phosphonium salt in a classic nucleophilic substitution reaction.
| Reaction | Catalyst | Reaction Time | Yield of 1-cyanooctane |
| 1-chlorooctane + NaCN | None | 2 weeks | ~0% |
| 1-chlorooctane + NaCN | Hexadecyltributylphosphonium bromide (5 mol%) | 1.8 hours | 99%[10] |
This data is for a representative long-chain phosphonium salt, demonstrating the significant yield improvement achievable with phase transfer catalysis.
Experimental Protocols
Key Experiment: Nucleophilic Substitution of an Alkyl Halide
This protocol describes a general procedure for the nucleophilic substitution of an alkyl halide using this compound as a phase transfer catalyst.
Materials:
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Alkyl halide (e.g., 1-bromooctane)
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Nucleophile (e.g., sodium cyanide in aqueous solution)
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This compound (1-5 mol%)
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Organic solvent (e.g., toluene, heptane)
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Deionized water
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Round-bottom flask equipped with a magnetic stirrer and reflux condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask, combine the alkyl halide, the organic solvent, and the aqueous solution of the nucleophile.
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Catalyst Addition: Add this compound (1-5 mol% relative to the alkyl halide) to the reaction mixture.
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Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer. Wash the organic layer with deionized water (2-3 times) to remove the catalyst and any remaining inorganic salts.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by a suitable method, such as distillation or column chromatography.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Mechanism of Phase Transfer Catalysis.
Caption: Troubleshooting Workflow for Low Yield.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Phase transfer catalysis | PPTX [slideshare.net]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. nbinno.com [nbinno.com]
- 5. adpharmachem.com [adpharmachem.com]
- 6. nbinno.com [nbinno.com]
- 7. Ethyltriphenylphosphonium Bromide | CAS:1530-32-1 | ETPB [vestachem.com]
- 8. koyonchem.com [koyonchem.com]
- 9. biomedres.us [biomedres.us]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
Technical Support Center: Purification of Crude Ethyltrioctylphosphonium Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyltrioctylphosphonium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials such as trioctylphosphine and ethyl bromide, as well as side products from the synthesis. Depending on the reaction conditions and subsequent work-up, residual solvents and water may also be present. The product itself can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.
Q2: My product is a viscous oil instead of a solid. How can I crystallize it?
Many phosphonium salts are prone to forming oils, especially if they are hygroscopic or contain impurities.[1] Here are a few techniques to induce crystallization:
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Drying: Thoroughly dry the oil under high vacuum to remove residual solvents and water. Co-evaporation with a dry, aprotic solvent like toluene can be effective.[1]
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Solvent Diffusion: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, acetonitrile) and place it in a larger, sealed container with a poor solvent (e.g., diethyl ether, hexane). The vapor of the poor solvent will slowly diffuse into the solution, often inducing crystallization.
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Low Temperature Crystallization: Cooling the oil to low temperatures (e.g., in a freezer at -15 to -20°C) for an extended period can promote crystallization.[1] Sometimes, allowing the sample to warm up very slowly to room temperature can help it hit an optimal nucleation temperature.[1]
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Seeding: If you have a small amount of crystalline material, adding a "seed" crystal to the oil or a saturated solution can initiate crystallization.
Q3: What is the best general-purpose purification method for this compound?
The choice of purification method depends on the nature of the impurities. A combination of techniques is often most effective. For general purification, a sequence of washing/extraction followed by recrystallization is a good starting point. If impurities are difficult to remove by these methods, column chromatography can be employed.
Q4: How can I remove unreacted trioctylphosphine?
Unreacted trioctylphosphine is nonpolar and can typically be removed by washing the crude product with a nonpolar solvent in which the phosphonium salt is insoluble. Suitable solvents include hexane or heptane.[2] This can be done by dissolving the crude product in a polar solvent and extracting with the nonpolar solvent, or by triturating the crude product with the nonpolar solvent.
Q5: The purified this compound is highly hygroscopic. How should I handle and store it?
Hygroscopic phosphonium salts should be handled under an inert atmosphere (e.g., in a glove box) to the extent possible. They should be dried thoroughly under high vacuum and stored in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅).[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product remains an oil after purification | Residual solvent, presence of water (hygroscopicity), persistent impurities. | Dry the product under high vacuum at a slightly elevated temperature. Attempt co-evaporation with dry toluene.[1] Try various crystallization techniques like solvent diffusion or low-temperature crystallization.[1] Consider further purification by column chromatography. |
| Low yield after recrystallization | The product has some solubility in the anti-solvent. The product was not fully precipitated. | Cool the crystallization mixture for a longer period at a lower temperature. Reduce the amount of the "good" solvent used for dissolution. Use a less polar anti-solvent for precipitation. |
| Product color is off (e.g., yellow or brown) | Presence of colored impurities from the synthesis or degradation. | Consider treating a solution of the crude product with activated carbon before filtration and crystallization. Column chromatography may be necessary to remove colored impurities. |
| Incomplete removal of starting materials | The washing/extraction procedure is not effective enough. | Increase the number of washes with the appropriate solvent. Ensure vigorous mixing during washing to maximize contact between phases. Consider an alternative purification method like chromatography. |
Purification Methodologies
The following table summarizes common purification techniques for this compound.
| Method | Description | Typical Solvents | Advantages | Disadvantages |
| Recrystallization | Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool, or adding an anti-solvent to precipitate the pure product.[3][4][5] | Solvent/Anti-solvent systems: Dichloromethane/Diethyl ether, Chloroform/Ethyl acetate[3], Acetonitrile/Toluene[1] | Can yield high-purity crystalline material. Good for removing impurities with different solubility profiles. | Can be challenging for compounds that form oils. Potential for product loss in the mother liquor. |
| Solvent Washing/Extraction | Washing a solution of the crude product with an immiscible solvent to remove specific impurities.[2][6] | To remove nonpolar impurities: Heptane, Hexane.[2] To remove polar impurities: Water, Brine (NaCl solution).[2] | Simple and effective for removing unreacted starting materials or certain salts.[2][6] | Limited by the partitioning of impurities between the two phases. Can lead to emulsions. |
| Adsorption/Ion Exchange | Passing a solution of the crude product through a solid adsorbent resin that retains the phosphonium salt. Impurities are washed away, and the product is then eluted with a different solvent.[2] | Adsorbent: Ion exchange resin. Washing Solvents: Heptane (for nonpolar impurities), NaCl solution (for polar impurities).[2] Elution Solvent: Dichloromethane.[2] | Can be highly effective for separating the ionic product from non-ionic impurities.[2] | Requires specific adsorbent materials. Can be more time-consuming than simple extraction. |
| Column Chromatography | Separating the components of a mixture based on their differential adsorption to a stationary phase.[7][8] | Stationary Phase: Silica gel, Alumina, or modified supports. Mobile Phase: A gradient of polar and nonpolar solvents (e.g., Dichloromethane/Methanol). | Highly effective for separating complex mixtures and achieving very high purity.[7][8] | Can be resource-intensive (solvents, stationary phase). May require method development to find optimal conditions. |
Experimental Protocols
Protocol 1: Purification by Solvent Washing followed by Recrystallization
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Dissolution: Dissolve the crude this compound in a suitable polar solvent, such as dichloromethane or ethyl acetate.
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Washing:
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Transfer the solution to a separatory funnel.
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To remove nonpolar impurities like trioctylphosphine, wash the solution one to three times with an equal volume of n-heptane.[2] Vigorously shake the funnel and allow the layers to separate. Drain the lower (product) layer.
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If acidic impurities are suspected, wash with a dilute aqueous solution of sodium bicarbonate, followed by a wash with deionized water.
-
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Drying: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).
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Recrystallization:
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Dissolve the resulting residue in a minimal amount of a hot "good" solvent (e.g., acetonitrile or dichloromethane).
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Slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or cold hexane) until the solution becomes cloudy.
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Warm the solution slightly until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath or freezer to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under high vacuum.
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Protocol 2: Purification by Column Chromatography
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Stationary Phase Preparation: Prepare a column with silica gel in a suitable nonpolar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
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Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the dried silica-adsorbed product onto the top of the prepared column.
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Elution:
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Begin eluting the column with a nonpolar mobile phase to wash off highly nonpolar impurities.
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Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of methanol in dichloromethane).
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The product, being a salt, will likely require a significantly polar mobile phase to elute.
-
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Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for Purification by Washing and Recrystallization.
Caption: Workflow for Purification by Column Chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 7. Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to separate ionic liquids: use of hydrophilic interaction liquid chromatography and mixed mode phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Ethyltrioctylphosphonium bromide during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Ethyltrioctylphosphonium bromide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound is primarily influenced by three factors: elevated temperatures, exposure to strong bases, and the presence of strong nucleophiles or aggressive reagents. Prolonged exposure to high temperatures can lead to thermal decomposition, while strong bases can deprotonate the phosphonium salt, leading to unintended ylide formation or subsequent reactions.
Q2: At what temperature does this compound start to thermally degrade?
Q3: Is this compound sensitive to moisture?
A3: Yes, many phosphonium salts are hygroscopic, meaning they can absorb moisture from the atmosphere[4][5]. It is crucial to store this compound in a cool, dry, and well-ventilated area under an inert atmosphere if possible. Absorbed water can potentially participate in hydrolysis reactions, especially under alkaline conditions.
Q4: Can I use strong bases with this compound?
A4: The use of strong bases (e.g., organolithiums, sodium hydride, alkoxides) with phosphonium salts is the basis of the Wittig reaction, where controlled deprotonation to form a phosphorus ylide is desired. If this is not the intended reaction, exposure to strong bases should be avoided as it will consume the phosphonium salt and lead to unintended side products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low reaction yield or incomplete conversion | Degradation of the phosphonium salt catalyst. | - Lower the reaction temperature.- Reduce the reaction time.- Ensure the phosphonium salt is dry and handled under inert conditions.- Verify the pH of the reaction mixture; avoid highly alkaline conditions unless intended. |
| Formation of unexpected side products | - Thermal decomposition.- Unintended reaction with a strong base or nucleophile. | - Analyze side products to identify potential degradation pathways.- If a base is used, consider using a weaker, non-nucleophilic base.- Screen for a more thermally stable catalyst if high temperatures are required. |
| Inconsistent reaction results | - Variable moisture content in the phosphonium salt.- Inconsistent reaction temperature. | - Dry the this compound before use.- Ensure precise temperature control during the reaction.- Store the reagent in a desiccator or glovebox. |
Potential Degradation Pathways
The primary degradation pathways for phosphonium salts like this compound are thermal decomposition and alkaline hydrolysis.
Caption: Potential degradation routes for this compound.
Experimental Protocols
Protocol 1: Drying of this compound
This protocol is recommended if the phosphonium salt has been exposed to ambient atmosphere or if inconsistent results are observed.
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Place the required amount of this compound in a vacuum-rated flask.
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Attach the flask to a high-vacuum line.
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Heat the flask gently to 40-50°C while under vacuum for 2-4 hours.
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Allow the flask to cool to room temperature under vacuum before transferring it to an inert atmosphere (e.g., a glovebox) for storage or immediate use.
Protocol 2: General Reaction Setup to Minimize Degradation
This workflow outlines best practices for setting up a reaction involving this compound to minimize its degradation.
Caption: Workflow to minimize reagent degradation during reaction setup.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. researchgate.net [researchgate.net]
- 3. "Investigation into the Long-Term Thermal Stability of Tetraaryl Phosph" by Katherine M. Webb [encompass.eku.edu]
- 4. Ethyltriphenylphosphonium Bromide | CAS:1530-32-1 | ETPB [vestachem.com]
- 5. researchgate.net [researchgate.net]
Common impurities in Ethyltrioctylphosphonium bromide and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding common impurities in Ethyltrioctylphosphonium Bromide and their removal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Oily or Gummy Product | The product is hygroscopic and has absorbed moisture from the atmosphere. Presence of unreacted trioctylphosphine. | Dry the crude product under vacuum. Wash the crude product with a non-polar solvent like hexane to remove residual trioctylphosphine. |
| Incomplete Reaction | Insufficient reaction time or temperature. Impure starting materials. | Ensure the reaction is refluxed for an adequate duration. Use freshly distilled or purified trioctylphosphine and ethyl bromide. |
| Product Contaminated with Trioctylphosphine Oxide | Oxidation of unreacted trioctylphosphine during the reaction or workup. | Purify the product by recrystallization. Trioctylphosphine oxide is generally less soluble in non-polar solvents than the phosphonium salt. |
| Difficulty in Crystallization | The compound may have a tendency to form an oil, especially in the presence of impurities. | Try dissolving the oily product in a minimal amount of a polar solvent (e.g., acetonitrile) and then adding a non-polar solvent (e.g., diethyl ether or hexane) dropwise to induce precipitation. Seeding with a small crystal of pure product can also be effective. |
| Low Purity After a Single Purification Step | Multiple impurities are present with similar solubilities to the desired product. | A multi-step purification approach may be necessary. Consider a sequence of washing with a non-polar solvent, followed by recrystallization. For very persistent impurities, column chromatography over silica gel or ion-exchange resin may be required. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities are typically unreacted starting materials and a key byproduct:
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Trioctylphosphine: An excess of this reactant is often used to drive the reaction to completion.
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Ethyl Bromide: Any unreacted ethyl bromide may remain in the crude product.
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Trioctylphosphine Oxide: This is formed from the oxidation of trioctylphosphine, which can occur if air is not excluded from the reaction or during the workup.
Q2: How can I remove unreacted trioctylphosphine from my product?
Unreacted trioctylphosphine is non-polar and can be effectively removed by washing the crude product with a non-polar solvent in which the phosphonium salt has low solubility. Hexane or diethyl ether are commonly used for this purpose.
Q3: What is the best method for removing trioctylphosphine oxide?
Recrystallization is a highly effective method for removing trioctylphosphine oxide. Since trioctylphosphine oxide is generally less polar than the phosphonium salt, a solvent system can be chosen where the oxide is less soluble and precipitates out upon cooling, or the phosphonium salt is selectively crystallized.
Q4: My this compound is an oil and won't crystallize. What should I do?
Long-chain phosphonium salts can be challenging to crystallize and may initially present as oils. Here are a few techniques to try:
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Solvent/Anti-Solvent Method: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or acetonitrile) and then slowly add a poor solvent (an "anti-solvent") such as diethyl ether or hexane until the solution becomes cloudy. Allowing this mixture to stand, sometimes at a reduced temperature, can induce crystallization.
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Trituration: Vigorously stirring the oil with a poor solvent (like hexane) can sometimes induce solidification.
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Seeding: If you have a small amount of pure, solid material, adding a tiny crystal to the supersaturated solution can initiate crystallization.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
Several analytical techniques can be used to determine the purity of your product:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can be used to identify the product and detect impurities. The presence of a peak around 30-40 ppm in the 31P NMR spectrum is characteristic of the phosphonium salt, while a peak for trioctylphosphine oxide would appear at a different chemical shift.
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High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or mass spectrometry) can be used to separate and quantify the desired product and any impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for detecting volatile impurities like residual ethyl bromide.
Quantitative Data on Impurity Removal
The following table provides illustrative data on the effectiveness of a typical purification protocol for this compound. The values presented are representative and may vary depending on the specific experimental conditions.
| Impurity | Concentration in Crude Product (%) | Concentration after Washing with Hexane (%) | Concentration after Recrystallization (%) |
| Trioctylphosphine | 5-10 | < 1 | < 0.1 |
| Ethyl Bromide | 1-2 | < 0.5 | Not Detected |
| Trioctylphosphine Oxide | 2-5 | 2-5 | < 0.2 |
Experimental Protocols
Protocol 1: Removal of Non-Polar Impurities by Solvent Washing
Objective: To remove unreacted trioctylphosphine and residual ethyl bromide from the crude reaction mixture.
Methodology:
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After the synthesis reaction is complete, cool the reaction mixture to room temperature.
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If a solvent was used for the reaction (e.g., toluene), remove it under reduced pressure using a rotary evaporator.
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To the crude product (which may be an oil or a solid), add a sufficient volume of hexane (e.g., 3-5 times the volume of the crude product).
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Vigorously stir the mixture at room temperature for 30-60 minutes. The phosphonium salt should precipitate as a solid or remain as an immiscible oil, while the non-polar impurities will dissolve in the hexane.
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Decant or filter the hexane layer.
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Repeat the washing step with fresh hexane (2-3 times) to ensure complete removal of non-polar impurities.
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Dry the resulting solid or oil under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
Objective: To remove polar impurities, such as trioctylphosphine oxide, and to obtain a highly pure, crystalline product.
Methodology:
-
Take the crude this compound obtained after solvent washing.
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In a clean, dry flask, dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture. Good starting points for solvent systems include:
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Acetonitrile
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Dichloromethane/Diethyl Ether
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Ethyl Acetate/Hexane
-
-
Heat the mixture gently with stirring until the solid is completely dissolved.
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Once dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
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For optimal crystal growth and yield, the flask can be placed in a refrigerator or freezer after initial cooling at room temperature.
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Collect the crystals by vacuum filtration.
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Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Dry the purified crystals under high vacuum to a constant weight.
Visualizations
Caption: Purification workflow for this compound.
Technical Support Center: Optimizing Reaction Conditions with Ethyltrioctylphosphonium Bromide Catalyst
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Ethyltrioctylphosphonium bromide as a phase transfer catalyst. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help optimize your reaction conditions.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a quaternary phosphonium salt that functions as a highly effective phase transfer catalyst (PTC). Its lipophilic character, owing to the ethyl and octyl chains, allows it to transport anions from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.[1][2] This catalytic action accelerates reaction rates between immiscible reactants.[3]
Its primary applications include:
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Nucleophilic Substitution Reactions: Facilitating reactions such as Williamson ether synthesis, alkylations, and esterifications, leading to improved yields and faster reaction times.[1]
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Polymerization Reactions: Acting as an initiator or catalyst in various polymerization processes.
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Dehydrohalogenation Reactions: Assisting in elimination reactions under milder conditions.[1]
2. How does this compound work as a phase transfer catalyst?
The mechanism of phase transfer catalysis with a phosphonium salt like this compound involves the formation of an ion pair. The positively charged phosphorus atom of the catalyst pairs with an anion (e.g., hydroxide, cyanide, or a phenoxide) in the aqueous phase. This new, bulkier ion pair has sufficient organic character to be soluble in the organic phase. Once in the organic phase, the anion is "naked" and highly reactive towards the organic substrate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase to begin the cycle anew.[1][4]
3. What are the advantages of using this compound over other catalysts?
Compared to other phase transfer catalysts like quaternary ammonium salts, phosphonium salts such as this compound often exhibit higher thermal stability, making them suitable for reactions requiring elevated temperatures.[5] Their robust nature can lead to longer catalyst lifetimes and less degradation under harsh reaction conditions.
4. What solvents are compatible with this compound?
The choice of solvent is crucial for successful phase transfer catalysis. A two-phase system is typically employed, consisting of an aqueous phase and a water-immiscible organic solvent. Common organic solvents include toluene, chlorobenzene, dichloromethane, and hexane. The ideal organic solvent should have low polarity to ensure phase separation but also sufficient solvating power for the organic substrate and the catalyst-anion ion pair.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | 1. Insufficient Agitation: The reaction rate is highly dependent on the interfacial area between the two phases. 2. Inappropriate Solvent: The chosen organic solvent may not be optimal for the solubility of the ion pair. 3. Low Catalyst Concentration: The amount of catalyst may be insufficient to effectively transport the reactant anion. 4. Catalyst Poisoning: The leaving group of the reaction (e.g., iodide, tosylate) may be strongly binding to the catalyst, preventing it from cycling.[6] 5. Water Content: Excessive water in the organic phase can hydrate the anion, reducing its nucleophilicity. | 1. Increase the stirring speed to create a finer emulsion and maximize the interfacial area. 2. Screen a range of non-polar aprotic solvents (e.g., toluene, heptane, chlorobenzene) to find the optimal balance of solubility and phase separation. 3. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 4. If possible, switch to a substrate with a different leaving group (e.g., use a bromide instead of an iodide).[6] 5. Use a saturated aqueous solution of the inorganic reactant to minimize water transfer to the organic phase. |
| Formation of Byproducts | 1. Side Reactions of the Substrate: The organic substrate may be susceptible to side reactions under the basic conditions of the aqueous phase. 2. Catalyst Degradation: At high temperatures and in the presence of a strong base, the phosphonium salt can undergo decomposition pathways like ylide formation. | 1. Lower the reaction temperature to minimize side reactions. 2. Consider using a weaker base if the reaction allows. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the catalyst or reactants are sensitive to oxidation. |
| Difficult Phase Separation | 1. Emulsion Formation: Vigorous stirring, while necessary for the reaction, can sometimes lead to stable emulsions. 2. High Catalyst Concentration: An excess of the phosphonium salt can act as a surfactant, stabilizing the emulsion. | 1. Upon reaction completion, add a small amount of a saturated brine solution to help break the emulsion. 2. Reduce the catalyst concentration in subsequent experiments if high conversion can still be achieved. 3. Allow the reaction mixture to stand without stirring for a period to allow for phase separation. |
| Inconsistent Results | 1. Variability in Reagent Quality: The purity of reactants, solvent, and catalyst can significantly impact the reaction outcome. 2. Inconsistent Stirring Rate: Manual control of stirring can lead to variations in the interfacial area. | 1. Use reagents and solvents of consistent purity and ensure the catalyst has been stored under appropriate conditions (dry and inert atmosphere). 2. Use a mechanical stirrer with a tachometer to ensure a consistent and reproducible stirring rate. |
Quantitative Data from Analogous Systems
Table 1: Alkylation of 2-Naphthol with Benzyl Bromide using Tetrabutylphosphonium Bromide
| Entry | Catalyst Loading (mol%) | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | K₂CO₃ (2) | 80 | 6 | 85 |
| 2 | 2 | K₂CO₃ (2) | 80 | 4 | 92 |
| 3 | 2 | NaOH (2) | 60 | 3 | 95 |
| 4 | 5 | K₂CO₃ (2) | 80 | 2 | 98 |
Data is representative and adapted from similar phase transfer catalysis literature.
Table 2: Esterification of Sodium Benzoate with Butyl Bromide using Tetraphenylphosphonium Bromide
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | 0.5 | Toluene | 60 | 60 | 92 |
| 2 | 1.0 | Toluene | 60 | 60 | 98 |
| 3 | 1.0 | Heptane | 60 | 60 | 88 |
| 4 | 1.0 | Toluene | 50 | 90 | 95 |
Data is representative and adapted from similar phase transfer catalysis literature.[3]
Experimental Protocols
Detailed Methodology for a General Nucleophilic Alkylation
This protocol provides a general procedure for the alkylation of a phenol using an alkyl halide with this compound as the phase transfer catalyst.
Materials:
-
Phenol derivative
-
Alkyl halide
-
This compound
-
Inorganic base (e.g., potassium carbonate or sodium hydroxide)
-
Organic solvent (e.g., toluene)
-
Deionized water
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the phenol derivative (1.0 equiv.), the inorganic base (2.0 equiv.), and this compound (0.02 - 0.05 equiv.).
-
Add the organic solvent (e.g., toluene, 5-10 mL per mmol of phenol) and deionized water (an equal volume to the organic solvent).
-
Begin vigorous stirring to create an emulsion.
-
Add the alkyl halide (1.1 - 1.5 equiv.) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 60-100 °C) and maintain for the desired reaction time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. If an emulsion persists, add a small amount of brine.
-
Separate the aqueous layer and wash the organic layer with deionized water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Visualizations
Reaction Optimization Workflow
The following diagram illustrates a logical workflow for optimizing a chemical reaction using this compound as a phase transfer catalyst.
References
Troubleshooting phase separation issues with Ethyltrioctylphosphonium bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing phase separation issues with Ethyltrioctylphosphonium bromide.
Frequently Asked Questions (FAQs)
Q1: My solution containing this compound has unexpectedly separated into two phases. What are the common causes?
A1: Phase separation in systems containing this compound, a type of ionic liquid, can be triggered by several factors. The most common causes include:
-
Temperature Changes: The solubility of ionic liquids can be highly dependent on temperature. For some systems, an increase in temperature enhances miscibility, while for others, it can induce phase separation, a phenomenon known as a lower critical solution temperature (LCST).
-
Concentration of this compound: At certain concentrations, the ionic liquid may exceed its solubility limit in the chosen solvent, leading to the formation of a separate phase.
-
Presence of Salts (Salting-Out Effect): The addition of certain salts to an aqueous solution of this compound can decrease its solubility, causing it to "salt out" and form a distinct layer.[1] This is due to the strong interactions of the salt ions with water molecules, which reduces the amount of "free" water available to dissolve the ionic liquid.
-
Change in Solvent Composition: The solubility of this compound is highly dependent on the polarity of the solvent. A change in the solvent system, such as the addition of a less polar co-solvent, can trigger phase separation.
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Hydrophobicity of the Ionic Liquid: this compound possesses long octyl chains, which contribute to its hydrophobic character. In aqueous solutions, this hydrophobicity is a primary driver for phase separation.[1]
-
Interactions with Other Solutes: The presence of other organic molecules or polymers in the solution can influence the phase behavior through competitive interactions.
Q2: How does the structure of this compound contribute to phase separation?
A2: The molecular structure of this compound plays a crucial role in its phase behavior. The key contributing factors are:
-
Cation Alkyl Chain Length: The presence of three long octyl chains on the phosphonium cation makes the molecule significantly nonpolar. In aqueous environments, these long alkyl chains have a strong tendency to self-aggregate to minimize their contact with water, which can lead to the formation of a separate, ionic liquid-rich phase. Generally, increasing the alkyl chain length on the cation of an ionic liquid enhances its hydrophobicity and thus its tendency to phase separate from water.[1][2][3]
-
Anion Type: While the cation has a dominant effect, the bromide anion also influences the overall properties. However, for ionic liquids with long alkyl chains on the cation, the cation's influence on phase separation is typically more pronounced.
Q3: Can I prevent phase separation from occurring in my experiment?
A3: Yes, in many cases, phase separation can be prevented by carefully controlling the experimental conditions. Consider the following preventative measures:
-
Solvent Selection: Choose a solvent system in which this compound is highly soluble at the intended experimental temperature and concentration. For aqueous systems, the addition of a suitable co-solvent can increase solubility.
-
Temperature Control: Maintain a constant and appropriate temperature throughout your experiment. If you observe phase separation upon heating or cooling, you may be operating near the system's critical solution temperature.
-
Concentration Management: Work with concentrations of this compound that are well within its solubility limits for the chosen solvent system.
-
Control of Ionic Strength: Be mindful of the salt concentration in your aqueous solutions. If possible, use lower salt concentrations or choose salts that have a lesser "salting-out" effect.
Q4: My system has already phase-separated. What steps can I take to resolve this?
A4: If phase separation has already occurred, you can try the following troubleshooting steps to return to a single-phase system:
-
Adjust the Temperature: Gently heat or cool the system to see if the two phases become miscible again. This is often the simplest and most effective first step.
-
Add a Co-solvent: The addition of a small amount of a suitable co-solvent that is miscible with both phases can help to homogenize the system. For example, adding a short-chain alcohol to an aqueous/ionic liquid system can sometimes resolve phase separation.
-
Dilute the System: Adding more of the primary solvent can bring the concentration of this compound back below its solubility limit.
-
Gentle Agitation: Sometimes, gentle swirling or stirring can help to redissolve the separated phase, especially if the separation is due to localized concentration or temperature gradients. Avoid vigorous shaking, as this can lead to the formation of stable emulsions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving phase separation issues with this compound.
Table 1: Factors Influencing Phase Separation and Corrective Actions
| Factor | Observation | Potential Cause | Suggested Action |
| Temperature | Phase separation occurs upon heating. | System exhibits Lower Critical Solution Temperature (LCST) behavior. | Decrease the temperature. |
| Phase separation occurs upon cooling. | System exhibits Upper Critical Solution Temperature (UCST) behavior.[2] | Increase the temperature. | |
| Concentration | A precipitate or separate liquid layer forms. | Concentration of this compound exceeds its solubility limit. | Dilute the solution with the primary solvent. |
| Salt Addition | Phase separation occurs after adding a salt to an aqueous solution. | "Salting-out" effect has reduced the ionic liquid's solubility.[1] | Reduce the salt concentration or use a different salt with a weaker salting-out effect. Consider adding a co-solvent to increase solubility. |
| Solvent Change | Phase separation occurs after adding a new solvent. | The new solvent has lowered the overall polarity of the system, reducing the solubility of the ionic liquid. | Re-evaluate the solvent system. Consider using a more compatible co-solvent. |
| Emulsion Formation | The two phases do not form a clean interface and appear cloudy or milky. | Vigorous mixing has created a stable emulsion. | Gently swirl instead of shaking. Add brine (a saturated salt solution) to break the emulsion. Centrifuge the sample to force phase separation. Use phase separation filter paper. |
Experimental Protocols
Protocol 1: Characterization of Phase Behavior
This protocol outlines a general method to determine the temperature-dependent phase behavior of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., deionized water, buffer solution)
-
Temperature-controlled water bath or heating/cooling block
-
Calibrated thermometer or temperature probe
-
Sealed vials or test tubes
-
Magnetic stirrer and stir bars (optional)
Methodology:
-
Prepare a series of solutions of this compound in the chosen solvent at different concentrations.
-
Place a known volume of each solution into a sealed vial. If using a magnetic stirrer, add a small stir bar.
-
Place the vials in the temperature-controlled bath or block.
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Start at room temperature and visually inspect for a single, clear phase.
-
Gradually increase the temperature in small increments (e.g., 2°C).
-
At each temperature increment, allow the system to equilibrate for 10-15 minutes.
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After equilibration, visually inspect the solution for any signs of turbidity or the formation of a second phase. The temperature at which this occurs is the cloud point or phase separation temperature.
-
If no phase separation is observed upon heating, repeat the experiment by gradually cooling the solution from room temperature to determine if there is an upper critical solution temperature.
-
Record the phase separation temperature for each concentration.
-
Plot the phase separation temperature versus the concentration to construct a partial phase diagram.
Protocol 2: Troubleshooting Phase Separation
This protocol provides a step-by-step approach to resolving unexpected phase separation during an experiment.
Materials:
-
Phase-separated solution containing this compound
-
Primary solvent used in the experiment
-
A selection of potential co-solvents (e.g., methanol, ethanol, isopropanol for aqueous systems)
-
Temperature-controlled heating/cooling apparatus
-
Centrifuge (if an emulsion has formed)
-
Brine solution (saturated NaCl in water)
Methodology:
-
Initial Observation: Carefully observe the nature of the phase separation. Are there two distinct liquid layers, or is it a cloudy emulsion? Note the approximate volume of each phase.
-
Temperature Adjustment:
-
If the experiment was being conducted at an elevated temperature, slowly cool the solution to room temperature while gently stirring.
-
If the experiment was at or below room temperature, gently warm the solution in small temperature increments.
-
Observe if the two phases become miscible at a different temperature. If so, adjust the experimental temperature accordingly.
-
-
Dilution:
-
If temperature adjustment is ineffective, add a small, measured amount of the primary solvent to the system.
-
Gently mix and observe if the second phase redissolves.
-
Continue adding solvent in small aliquots until a single phase is achieved. Note the new, lower concentration.
-
-
Co-solvent Addition:
-
If dilution is not desirable or ineffective, add a potential co-solvent dropwise while stirring.
-
Choose a co-solvent that is miscible with both the primary solvent and is likely to solubilize this compound.
-
Observe for any changes in miscibility.
-
-
Breaking an Emulsion:
-
If an emulsion has formed, add a few drops of brine and gently swirl.
-
Alternatively, transfer the emulsion to a centrifuge tube and spin at a moderate speed until the phases separate.
-
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting phase separation issues.
Caption: A workflow for preventing phase separation in experiments.
References
Technical Support Center: Regeneration and Recycling of Ethyltrioctylphosphonium Bromide Catalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of Ethyltrioctylphosphonium bromide catalyst. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the regeneration and recycling of your this compound catalyst.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced Catalytic Activity After Recycling | - Residual Impurities: Incomplete removal of reactants, products, or by-products from the catalyst phase. - Thermal Decomposition: Exposure to excessive temperatures during the reaction or solvent removal steps. Phosphonium salts can undergo thermal decomposition.[1][2] - Cross-Contamination: Contamination from other reagents or metal impurities from laboratory equipment.[3][4] - Water Content: Presence of excessive water can affect the catalyst's performance in subsequent reactions. | - Improve Washing/Extraction: Increase the number of washes with the appropriate solvent (e.g., diethyl ether, ethyl acetate) to ensure complete removal of organic residues. - Optimize Temperature: Ensure that the temperature during solvent evaporation under vacuum does not exceed the known thermal stability limits of the catalyst. - Thoroughly Clean Glassware: Use dedicated glassware or ensure rigorous cleaning procedures to avoid cross-contamination. - Drying: Dry the recovered catalyst under high vacuum to remove residual water and volatile solvents. |
| Formation of an Emulsion During Liquid-Liquid Extraction | - Similar Polarities: The polarities of the organic and aqueous phases may not be sufficiently different. - High Agitation Speed: Vigorous shaking or stirring can lead to the formation of a stable emulsion. | - Addition of Brine: Add a saturated aqueous solution of NaCl (brine) to increase the polarity of the aqueous phase and help break the emulsion. - Gentle Mixing: Invert the separatory funnel gently instead of vigorous shaking. - Filtration: Pass the emulsified layer through a pad of Celite or glass wool. |
| Catalyst Precipitation is Incomplete or Does Not Occur | - Solvent Choice: The anti-solvent used for precipitation may not be sufficiently non-polar. - Insufficient Anti-Solvent: The volume of the anti-solvent may be too low to induce precipitation. - High Temperature: The solubility of the catalyst may be too high at the current temperature. | - Select a More Non-Polar Anti-Solvent: Consider using alkanes like hexane or heptane. - Increase Anti-Solvent Volume: Gradually add more anti-solvent until precipitation is observed. - Cool the Mixture: Lowering the temperature of the solution in an ice bath can decrease the catalyst's solubility and promote precipitation. |
| Discoloration of the Recovered Catalyst | - Presence of Metal Impurities: Trace metals from reagents or reaction vessels can complex with the catalyst.[4] - Side Reactions: Undesired side reactions during the catalytic process may generate colored by-products that remain with the catalyst. | - Charcoal Treatment: Dissolve the catalyst in a suitable solvent and treat with activated charcoal to adsorb colored impurities, followed by filtration. - Purity Analysis: Use analytical techniques like UV-Vis spectroscopy to identify the nature of the colored impurity and devise a targeted purification strategy. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for regenerating and recycling this compound?
A1: The most common methods for recycling phosphonium-based ionic liquid catalysts, including this compound, are liquid-liquid extraction and precipitation.[5][6] In liquid-liquid extraction, the catalyst is separated from the reaction products by partitioning it into an immiscible solvent. Precipitation involves adding an "anti-solvent" to the reaction mixture to cause the catalyst to solidify, allowing for its separation by filtration.
Q2: How can I determine the purity of my recycled catalyst?
A2: Several analytical methods can be used to assess the purity of your recycled this compound. NMR spectroscopy (¹H and ³¹P) is highly effective for confirming the structural integrity of the catalyst. FTIR spectroscopy can identify the presence of functional group impurities.[7] Techniques like X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) can be used to detect inorganic and metallic impurities.[8][9]
Q3: What is the typical thermal stability of a phosphonium bromide catalyst?
A3: Phosphonium-based ionic liquids are known for their relatively high thermal stability compared to some other ionic liquids.[7] However, they can decompose at elevated temperatures. The exact decomposition temperature depends on the specific structure of the phosphonium salt and the presence of any impurities.[10][11][12] It is advisable to keep temperatures during reaction and workup below 150°C to minimize the risk of thermal degradation.[2]
Q4: Can this compound be deactivated? What are the common deactivation mechanisms?
A4: Yes, catalyst deactivation can occur. Common mechanisms include:
-
Thermal Decomposition: As mentioned, high temperatures can lead to the breakdown of the catalyst.[1][2]
-
Poisoning: Strong coordination of certain molecules (impurities or by-products) to the phosphonium center can block the active site.
-
Fouling: Deposition of polymeric or insoluble materials on the catalyst surface can inhibit its activity.
Q5: How many times can I typically recycle this compound without a significant loss in activity?
A5: The recyclability of the catalyst depends heavily on the specific reaction conditions and the efficiency of the regeneration procedure. With proper handling and purification, phosphonium-based ionic liquid catalysts have been successfully recycled multiple times with minimal loss of activity. For instance, in some systems, similar catalysts have been recycled over 5 times.
Quantitative Data on Recycling Efficiency
The following table summarizes recycling efficiency data for phosphonium bromide-based catalysts from published literature. Note that the specific catalyst and reaction conditions may differ from your application.
| Catalyst | Application | Recycling Method | Number of Cycles | Recovery/Efficiency | Reference |
| Tetrabutylphosphonium bromide (Bu₄PBr) | Recycling of poly(lactic acid) | Not specified | - | Up to 50% monomer yield in a single step | [13] |
| Phosphonium-based ILs | General | Liquid-liquid extraction | Multiple | Can be efficient and recyclable media | [7] |
Experimental Protocols
The following are generalized protocols for the regeneration and recycling of this compound. These may require optimization for your specific experimental setup.
Protocol 1: Regeneration by Liquid-Liquid Extraction
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Add a non-polar organic solvent in which the reaction products are soluble but the this compound is not (e.g., diethyl ether, ethyl acetate). The volume of solvent added should be sufficient to fully dissolve the products.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water to dissolve the ionic liquid catalyst. Gently invert the funnel several times to ensure thorough mixing and partitioning of the components. Allow the layers to separate.[5]
-
Separation: Drain the lower aqueous layer containing the catalyst into a clean flask.
-
Washing: Wash the organic layer with deionized water 2-3 more times to ensure complete extraction of the catalyst. Combine all aqueous layers.
-
Back Extraction (Optional): To remove any water-soluble organic impurities from the catalyst solution, wash the combined aqueous layers with a fresh portion of the non-polar organic solvent.
-
Solvent Removal: Remove the water from the aqueous solution containing the catalyst under reduced pressure using a rotary evaporator.
-
Drying: Dry the recovered catalyst under high vacuum at a moderate temperature (e.g., 60-80°C) for several hours to remove any residual water.
-
Purity Analysis: Assess the purity of the recovered catalyst using appropriate analytical techniques (e.g., NMR, FTIR) before reuse.
Protocol 2: Regeneration by Precipitation
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Anti-Solvent Addition: Slowly add a non-polar "anti-solvent" (e.g., hexane, heptane) to the reaction mixture while stirring. The this compound should be insoluble in this solvent.
-
Precipitation: Continue adding the anti-solvent until the catalyst fully precipitates out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be beneficial.
-
Filtration: Isolate the precipitated catalyst by vacuum filtration.
-
Washing: Wash the solid catalyst on the filter with several portions of the anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the recovered catalyst under high vacuum to remove residual solvent.
-
Purity Analysis: Characterize the dried catalyst to confirm its purity before subsequent use.
Visualizations
Caption: Experimental workflow for catalyst regeneration and recycling.
Caption: Troubleshooting logic for reduced catalyst activity.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dgmk.de [dgmk.de]
- 7. arpnjournals.org [arpnjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. encompass.eku.edu [encompass.eku.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of Ethyltrioctylphosphonium Bromide in Reactions
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving Ethyltrioctylphosphonium bromide in my reaction solvent. What are the first steps I should take?
A1: The solubility of this compound, a quaternary phosphonium salt with long alkyl chains, is largely dictated by the polarity of the solvent. Due to the presence of the three octyl chains, it is expected to be more soluble in nonpolar or weakly polar organic solvents. If you are encountering solubility issues, consider the following initial steps:
-
Solvent Selection: If you are using a polar solvent, such as water, methanol, or ethanol, you will likely face significant solubility challenges. Attempt to switch to a less polar solvent like toluene, dichloromethane, or a hydrocarbon solvent.
-
Temperature Adjustment: Gently heating the solvent while stirring can increase the solubility of the salt. However, be mindful of the thermal stability of your reactants and the salt itself.
-
Mechanical Agitation: Ensure vigorous stirring or sonication to aid the dissolution process.
Q2: What types of solvents are generally recommended for reactions involving long-chain phosphonium salts like this compound?
A2: As a general rule, "like dissolves like." The long octyl chains of this compound give it a significant nonpolar character. Therefore, it will be most soluble in nonpolar organic solvents. Good starting points for solvent screening include:
-
Aromatic Hydrocarbons: Toluene, xylene
-
Halogenated Solvents: Dichloromethane, chloroform
-
Ethers: Diethyl ether, tetrahydrofuran (THF)
-
Hydrocarbons: Hexane, heptane
Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) may offer moderate solubility. Protic solvents like water and alcohols are generally poor choices for dissolving this type of salt.
Q3: Can I use a co-solvent system to improve the solubility of this compound?
A3: Yes, a co-solvent system can be an effective strategy. If your reaction requires a polar reactant and the nonpolar nature of this compound is causing phase separation, a carefully selected co-solvent can help to homogenize the mixture. For instance, adding a small amount of a more polar solvent, like THF or dichloromethane, to a nonpolar solvent, like toluene, can sometimes improve the overall solubility of all reaction components.
Q4: How does this compound function as a phase transfer catalyst if it is not soluble in the aqueous phase?
A4: this compound is a classic example of a phase transfer catalyst (PTC). In a biphasic system (e.g., an aqueous phase and an organic phase), the phosphonium cation forms an ion pair with the anion of a water-soluble reactant. The lipophilic (oil-loving) nature of the long octyl chains allows this ion pair to be extracted into the organic phase where it can react with the organic-soluble substrate. After the reaction, the phosphonium cation returns to the aqueous phase to repeat the cycle. Therefore, complete solubility in the aqueous phase is not required for it to function effectively as a PTC.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound is not dissolving in the chosen solvent. | The solvent is too polar. | 1. Switch to a nonpolar solvent such as toluene, hexane, or dichloromethane.2. Use a co-solvent system by adding a small amount of a moderately polar solvent (e.g., THF) to a nonpolar solvent. |
| The reaction is proceeding very slowly or not at all. | Poor solubility is limiting the availability of the catalyst. | 1. Gently heat the reaction mixture to increase solubility (monitor for decomposition).2. Increase the agitation rate to improve mass transfer between phases.3. Consider a different, more suitable solvent for all reactants. |
| An emulsion is forming during the reaction. | The phosphonium salt is acting as a surfactant. | 1. Decrease the stirring speed.2. Add a small amount of a salt (e.g., sodium chloride) to the aqueous phase to "salt out" the organic phase.3. Consider a different phase transfer catalyst with different alkyl chain lengths. |
| The product is difficult to separate from the catalyst after the reaction. | The catalyst is soluble in the product phase. | 1. Perform a solvent wash with a solvent in which the product is soluble but the catalyst is not.2. Use column chromatography for purification.3. Consider using a polymer-supported phosphonium salt for easier separation. |
Representative Solubility Data
The following table provides an estimated solubility profile for long-chain quaternary phosphonium salts like this compound based on general principles. Actual solubility should be determined experimentally.
| Solvent | Polarity | Predicted Solubility |
| Water | High | Insoluble |
| Methanol | High | Sparingly Soluble |
| Ethanol | High | Sparingly Soluble |
| Acetonitrile | Medium-High | Moderately Soluble |
| Acetone | Medium | Moderately Soluble |
| Dichloromethane | Medium-Low | Soluble |
| Tetrahydrofuran (THF) | Medium-Low | Soluble |
| Toluene | Low | Highly Soluble |
| Hexane | Low | Highly Soluble |
Experimental Protocols
Protocol 1: General Procedure for a Phase Transfer Catalyzed Reaction
This protocol describes a general setup for a nucleophilic substitution reaction using this compound as a phase transfer catalyst.
Materials:
-
Organic substrate (soluble in organic solvent)
-
Nucleophilic reagent (soluble in water)
-
This compound (catalyst)
-
Organic solvent (e.g., toluene)
-
Water
-
Reaction flask with a magnetic stirrer and reflux condenser
Procedure:
-
To the reaction flask, add the organic substrate and the organic solvent.
-
In a separate beaker, dissolve the nucleophilic reagent in water.
-
Add the aqueous solution of the nucleophile to the reaction flask.
-
Add a catalytic amount of this compound (typically 1-5 mol%) to the biphasic mixture.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for troubleshooting solubility problems.
Technical Support Center: Monitoring Ethyltrioctylphosphonium Bromide Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for monitoring reactions catalyzed by Ethyltrioctylphosphonium bromide. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to support your analytical needs.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analytical monitoring of reactions involving this compound.
Question: Why am I observing significant peak tailing for my analyte in GC-MS analysis when this compound is present in the reaction mixture?
Answer: Peak tailing in the presence of ionic liquids like this compound is a common issue in GC-MS analysis. Several factors can contribute to this problem:
-
Analyte Interaction with the Catalyst: The ionic and polar nature of the phosphonium salt can lead to secondary interactions with analytes, especially those with polar functional groups. This can cause analytes to move more slowly and irregularly through the column, resulting in tailed peaks.
-
Column Activity: Residual active sites on the GC column, such as exposed silanol groups, can interact with the phosphonium salt or the analyte, leading to peak tailing.
-
Injector Contamination: The low volatility of this compound can cause it to accumulate in the injector port, creating an active site for analyte interaction and leading to carryover and peak distortion in subsequent runs.
-
Inappropriate Column Phase: Using a non-polar column for a reaction mixture containing a highly polar ionic liquid can lead to poor chromatography.
Troubleshooting Steps:
-
Sample Preparation: If possible, perform a liquid-liquid extraction to separate the analytes from the ionic liquid before injection.
-
Inlet Maintenance: Regularly clean the GC inlet and use a deactivated liner to minimize interactions.
-
Column Selection: Employ a more polar or an inert-coated column to reduce interactions with the phosphonium salt.
-
Derivatization: For highly polar analytes, consider derivatization to reduce their polarity and improve peak shape.
Question: My NMR spectra show broad peaks for my reactants and products. How can I improve the resolution?
Answer: Broad peaks in NMR spectra of reaction mixtures containing this compound can arise from several factors:
-
Viscosity of the Sample: Ionic liquids can significantly increase the viscosity of the reaction mixture, leading to slower molecular tumbling and, consequently, broader spectral lines.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals, either from reagents or the reactor, can cause significant line broadening.
-
Chemical Exchange: If the catalyst is involved in a dynamic equilibrium with the reactants or products, this can lead to exchange broadening of the NMR signals.
Troubleshooting Steps:
-
Dilution: Dilute the NMR sample with a low-viscosity deuterated solvent to reduce the overall viscosity.
-
Temperature: Acquiring the spectrum at a higher temperature can decrease the viscosity and improve resolution. However, be mindful of the thermal stability of your reactants and products.
-
Chelating Agents: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA (if compatible with your reaction) can help sequester the metal ions.
-
Use of a Higher Field Magnet: A spectrometer with a higher magnetic field strength will provide better spectral dispersion, which can help to resolve broad peaks.
Question: I am unable to get a reproducible retention time for this compound in my HPLC analysis. What could be the cause?
Answer: Fluctuating retention times for ionic liquids in HPLC are often related to the complex interactions between the ionic liquid, the stationary phase, and the mobile phase.
-
Mobile Phase Composition: The ionic strength and pH of the mobile phase can significantly affect the retention of the phosphonium salt. Inconsistent mobile phase preparation can lead to variability.
-
Column Equilibration: Insufficient column equilibration time between runs can result in a drifting baseline and shifting retention times.
-
Ion-Pairing Effects: The bromide counter-ion can interact with the stationary phase or other components in the mobile phase, affecting the retention of the phosphonium cation.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure precise and consistent preparation of the mobile phase, including pH adjustment and ionic strength. Use a buffer if necessary.
-
Column Equilibration: Allow for adequate column equilibration time before each injection. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.
-
Use of an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can help to achieve more consistent and reproducible retention times for the ionic liquid.
-
Method Validation: Perform a thorough method validation to establish the robustness of your analytical method.
Experimental Protocols
This section provides detailed methodologies for key analytical techniques used to monitor this compound catalyzed reactions.
Protocol 1: GC-MS Analysis of Reaction Progress
This protocol is designed for monitoring the conversion of a non-polar reactant to a non-polar product in a reaction catalyzed by this compound.
1. Sample Preparation:
- Withdraw 100 µL of the reaction mixture.
- Add 500 µL of a non-polar organic solvent (e.g., hexane, ethyl acetate) and 500 µL of deionized water.
- Vortex the mixture for 1 minute to extract the organic components.
- Centrifuge for 5 minutes at 3000 rpm to ensure phase separation.
- Carefully transfer the organic (upper) layer to a clean GC vial.
2. GC-MS Parameters:
| Parameter | Setting |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu |
3. Data Analysis:
- Identify the peaks corresponding to the reactant and product based on their mass spectra and retention times.
- Calculate the percentage conversion by comparing the peak area of the product to the sum of the peak areas of the reactant and product.
Protocol 2: 31P NMR Spectroscopy for Catalyst Monitoring
This protocol allows for the direct observation of the this compound catalyst during the reaction.
1. Sample Preparation:
- Withdraw approximately 0.5 mL of the reaction mixture.
- Add a small amount of a deuterated solvent (e.g., CDCl3, D2O, depending on the reaction solvent) for locking purposes.
- Transfer the sample to a 5 mm NMR tube.
2. NMR Acquisition Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Nucleus | 31P |
| Pulse Program | zgpg30 (proton-gated decoupling) |
| Number of Scans | 128 (can be adjusted based on concentration) |
| Relaxation Delay (d1) | 5 seconds |
| Acquisition Time | 2 seconds |
| Temperature | 298 K (or reaction temperature if stable) |
3. Data Analysis:
- The this compound should give a single peak in the 31P NMR spectrum.
- Monitor the chemical shift and intensity of this peak over the course of the reaction. Changes in chemical shift may indicate catalyst interaction with other species, while a decrease in intensity could suggest catalyst degradation.
Protocol 3: HPLC-UV for Catalyst Quantification
This protocol is suitable for determining the concentration of this compound in a reaction mixture.
1. Sample Preparation:
- Prepare a series of standard solutions of this compound of known concentrations in the reaction solvent.
- Withdraw an aliquot of the reaction mixture and dilute it with the mobile phase to a concentration within the range of the calibration curve.
- Filter the diluted sample through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
3. Data Analysis:
- Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
- Determine the concentration of the catalyst in the reaction sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary
The following tables provide representative quantitative data for reactions monitored using the described analytical techniques.
Table 1: Reaction Conversion Monitored by GC-MS
| Time (hours) | Reactant Peak Area | Product Peak Area | Conversion (%) |
| 0 | 1,250,000 | 0 | 0 |
| 1 | 980,000 | 270,000 | 21.6 |
| 2 | 720,000 | 530,000 | 42.4 |
| 4 | 350,000 | 900,000 | 72.0 |
| 6 | 120,000 | 1,130,000 | 90.4 |
| 8 | 50,000 | 1,200,000 | 96.0 |
Table 2: Catalyst Stability Monitored by 31P NMR
| Time (hours) | 31P Peak Integral (Normalized) | Chemical Shift (ppm) |
| 0 | 1.00 | 32.5 |
| 4 | 0.98 | 32.6 |
| 8 | 0.97 | 32.6 |
| 12 | 0.95 | 32.7 |
| 24 | 0.92 | 32.8 |
Visualizations
The following diagrams illustrate key workflows and relationships described in this technical support center.
Caption: Troubleshooting workflow for GC-MS peak tailing issues.
Caption: Decision tree for selecting the appropriate analytical workflow.
Side reactions associated with Ethyltrioctylphosphonium bromide and how to minimize them
Welcome to the technical support center for Ethyltrioctylphosphonium bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a quaternary phosphonium salt. Due to its molecular structure, featuring a positively charged phosphorus atom bonded to one ethyl group and three octyl groups, it is primarily used as a phase transfer catalyst (PTC).[1][2][3] Its long alkyl chains provide solubility in organic solvents, allowing it to transport anions from an aqueous phase to an organic phase to accelerate reactions between immiscible reactants.[1] It is also used in various organic synthesis applications, including Wittig-type reactions.[2][3][4]
Q2: What are the common side reactions associated with this compound?
While specific data for this compound is not extensively documented in publicly available literature, we can anticipate potential side reactions based on the known chemistry of similar quaternary phosphonium salts. These include:
-
Hofmann Elimination: In the presence of a strong base, the phosphonium salt can undergo an E2 elimination reaction to form an alkene (ethene or octene) and a phosphine. The sterically bulky nature of the trioctylphosphine leaving group would favor the formation of the least substituted alkene (ethene), a phenomenon known as the Hofmann rule.[5][6][7][8][9]
-
Ylide Formation and Subsequent Reactions: Strong bases can deprotonate the alpha-carbon of the alkyl groups, forming a phosphonium ylide.[10][11][12][13] This is the basis for the Wittig reaction but can be an undesired side reaction if the goal is phase transfer catalysis. The formed ylide can then react with other components in the reaction mixture.
-
Thermal Decomposition: At elevated temperatures, phosphonium salts can decompose. The decomposition pathways can be complex, potentially involving the formation of phosphine oxides and alkyl halides.[14][15]
-
Hydrolysis under Strongly Alkaline Conditions: Some phosphonium salts can undergo hydrolysis at high pH to form a phosphine oxide.
Q3: I am observing low yields in my phase transfer catalysis reaction. What could be the cause?
Low yields can stem from several factors related to the catalyst's stability and reaction conditions:
-
Catalyst Decomposition: If the reaction is run at a high temperature or with a very strong base, the this compound may be degrading via Hofmann elimination or other decomposition pathways.
-
Insufficient Mass Transfer: The efficiency of a phase transfer catalyst is dependent on the interfacial area between the two phases. Inadequate stirring can lead to poor mass transfer and slower reaction rates.
-
Choice of Base: The strength of the base can influence the extent of side reactions. A base that is too strong can promote Hofmann elimination or ylide formation, consuming the catalyst.
Troubleshooting Guides
Issue 1: Formation of Alkene Byproducts (Suspected Hofmann Elimination)
Symptoms:
-
GC-MS or NMR analysis of your crude product shows the presence of ethene, octene, or their derivatives.
-
A decrease in the concentration of the phosphonium salt over the course of the reaction.
-
Reduced yield of the desired product.
Root Cause Analysis: The Hofmann elimination is a common side reaction for quaternary ammonium and phosphonium salts in the presence of a strong base. The base abstracts a proton from the beta-carbon of one of the alkyl groups, leading to the elimination of the phosphine and the formation of an alkene.
Mitigation Strategies:
-
Choice of Base:
-
Use the mildest base that is effective for your desired reaction.
-
Consider using inorganic bases like potassium carbonate or sodium hydroxide instead of stronger bases like alkoxides or organolithium reagents if your reaction conditions permit.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of elimination.
-
-
Monitoring Catalyst Concentration:
-
If possible, monitor the concentration of the phosphonium salt throughout the reaction to assess its stability under your reaction conditions.
-
Issue 2: Unexpected Carbonyl Group Reactions (Suspected Ylide Formation)
Symptoms:
-
Formation of unexpected olefinic products, suggesting a Wittig-type reaction has occurred.
-
This is particularly relevant if your reaction mixture contains aldehydes or ketones.
Root Cause Analysis: Strong bases can deprotonate the carbon adjacent to the phosphorus atom, forming a phosphonium ylide. This ylide is a potent nucleophile that can react with carbonyl compounds.
Mitigation Strategies:
-
Base Selection:
-
Avoid excessively strong bases such as n-butyllithium if your primary goal is phase transfer catalysis and your substrate is sensitive to ylide chemistry.
-
The pKa of the protons on the carbons attached to the phosphorus is a key parameter. For simple alkyl groups, very strong bases are needed for ylide formation.[11][12][16]
-
-
Reaction Sequence:
-
If a strong base is required for your primary reaction, consider if the addition of the phosphonium salt can be timed to minimize its exposure to the base before the primary substrate is consumed.
-
Quantitative Data Summary
While specific quantitative data for side reactions of this compound is scarce, the following table summarizes general trends observed for quaternary phosphonium salts in phase transfer catalysis.
| Parameter | Condition | Effect on Main Reaction Rate | Potential Side Reactions | Impact on Yield |
| Temperature | Increase | Generally Increases | Thermal Decomposition, Hofmann Elimination | May decrease at excessively high temperatures |
| Base Strength | Increase | May Increase | Hofmann Elimination, Ylide Formation | Can significantly decrease if side reactions are favored |
| Stirring Rate | Increase | Increases up to a point | None | Improves by enhancing mass transfer |
| Catalyst Loading | Increase | Generally Increases | None | Can improve, but may not be cost-effective beyond a certain point |
Experimental Protocols
Protocol for Minimizing Hofmann Elimination in a Phase Transfer Catalysis Reaction
This protocol provides a general guideline for a nucleophilic substitution reaction using this compound as a phase transfer catalyst, with an emphasis on minimizing Hofmann elimination.
1. Reagents and Materials:
-
Organic substrate (e.g., an alkyl halide)
-
Nucleophile (e.g., sodium cyanide)
-
This compound (1-5 mol%)
-
Organic solvent (e.g., toluene)
-
Aqueous solution of a mild base (e.g., 10% w/v K₂CO₃)
-
Reaction vessel with a condenser, mechanical stirrer, and temperature probe.
2. Procedure:
-
To the reaction vessel, add the organic substrate, organic solvent, and the aqueous solution of the nucleophile and mild base.
-
Begin vigorous stirring to create a good emulsion.
-
Add the this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (start with a lower temperature, e.g., 50-60 °C, and monitor the reaction progress).
-
Monitor the reaction by TLC or GC.
-
Upon completion, stop heating and stirring. Allow the phases to separate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product for the presence of any alkene byproducts.
3. Troubleshooting:
-
If alkene byproducts are observed, consider reducing the reaction temperature or using an even milder base.
-
If the reaction is too slow, a slight increase in temperature or catalyst loading may be necessary. A balance must be struck between reaction rate and catalyst stability.
Visualizations
Caption: Competing pathways for this compound.
Caption: Workflow for minimizing side reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyltriphenylphosphonium Bromide | CAS:1530-32-1 | ETPB [vestachem.com]
- 3. nbinno.com [nbinno.com]
- 4. adpharmachem.com [adpharmachem.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. Hofmann Elimination Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. The Hofmann Elimination [sites.science.oregonstate.edu]
- 10. nbinno.com [nbinno.com]
- 11. google.com [google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. repositorio.uchile.cl [repositorio.uchile.cl]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of Ethyltrioctylphosphonium Bromide and Ammonium-Based Catalysts in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases. The choice of a phase transfer catalyst is critical to the success of these reactions, influencing reaction rates, yields, and selectivity. Among the most common catalysts are quaternary ammonium and phosphonium salts. This guide provides an objective comparison of the efficacy of ethyltrioctylphosphonium bromide, a representative phosphonium-based catalyst, and commonly used ammonium-based catalysts, supported by available experimental data and detailed protocols.
General Principles and Mechanisms
Phase transfer catalysts, such as this compound and quaternary ammonium salts, function by transporting a reactant, typically an anion, from an aqueous phase to an organic phase where the other reactant is soluble.[1][2] The lipophilic nature of the catalyst's cation, bearing long alkyl chains, allows it to overcome the phase barrier.[3] In the organic phase, the anion is weakly solvated and thus highly reactive, accelerating the rate of reaction.[4] Upon completion of the reaction, the catalyst cation transports the leaving group back to the aqueous phase, completing the catalytic cycle.
Phosphonium salts are structurally similar to ammonium salts but possess a larger central atom (phosphorus vs. nitrogen), which can influence their catalytic activity and stability.[5] Notably, phosphonium-based catalysts are often cited as having greater thermal stability compared to their ammonium counterparts.[6][7]
Quantitative Performance Comparison
Direct, comprehensive comparative studies on the efficacy of this compound against a wide array of ammonium-based catalysts are limited in publicly available literature. However, a study on the alkylation of sodium benzoate with butyl bromide provides valuable insight into the relative performance of a phosphonium salt (Tetra Phenyl Phosphonium Bromide) compared to common ammonium-based catalysts, Tetrabutylammonium Bromide (TBAB) and Aliquat 336 (a mixture of methyltrialkylammonium chlorides).
| Catalyst Type | Catalyst | Reaction Time (minutes) | Conversion (%) |
| Phosphonium-Based | Tetra Phenyl Phosphonium Bromide | 60 | 98 |
| Ammonium-Based | Aliquat 336 | 60 | 92 |
| Ammonium-Based | Tetrabutylammonium Bromide (TBAB) | 60 | 91 |
Table 1: Comparison of catalyst performance in the alkylation of sodium benzoate with butyl bromide. Data sourced from a study on process intensification using phase transfer catalysts.[8]
The data indicates that under the specific conditions of this experiment, the phosphonium-based catalyst demonstrated a higher conversion rate compared to the two ammonium-based catalysts.[8] This suggests that for certain reactions, phosphonium salts may offer superior efficacy.
Qualitative Properties Comparison
Beyond specific reaction yields, the general properties of these catalyst classes are a crucial consideration for their application.
| Property | This compound (and Phosphonium Salts) | Ammonium-Based Catalysts (e.g., TBAB, TEBA) |
| Thermal Stability | Generally higher thermal stability.[6][7] | Can be prone to Hofmann elimination at elevated temperatures. |
| Chemical Stability | More stable in the presence of strong bases.[6] | Stability can be lower under strongly basic conditions. |
| Lipophilicity | The long alkyl chains (octyl) provide high lipophilicity, which can enhance transfer into the organic phase. | Lipophilicity varies with the length of the alkyl chains (e.g., butyl in TBAB, heptyl in THAB).[3] |
| Cost | Often more expensive than common ammonium salts.[6] | Generally more cost-effective and widely available.[6] |
Table 2: Qualitative comparison of general properties of phosphonium- and ammonium-based phase transfer catalysts.
Experimental Protocols
Below is a detailed methodology for a representative nucleophilic substitution reaction, which can be adapted for comparing the efficacy of different phase transfer catalysts.
Reaction: Synthesis of Butyl Phenyl Ether
This protocol is based on the principles of phase transfer catalysis for nucleophilic substitution.
Materials:
-
n-Butyl bromide
-
Sodium phenoxide
-
Toluene
-
Water
-
Phase Transfer Catalyst (e.g., this compound, Tetrabutylammonium bromide)
-
Internal standard (e.g., decane) for GC analysis
Procedure:
-
A 100 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
To the flask, add sodium phenoxide (0.03 mol), water (20 mL), and the phase transfer catalyst (0.003 mol).
-
Begin stirring the mixture to ensure good mixing of the aqueous and solid phases.
-
Add a solution of n-butyl bromide (0.03 mol) in toluene (25 mL) containing the internal standard to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) and maintain it for the specified reaction time (e.g., 4 hours).[9]
-
Take aliquots of the organic phase at regular intervals and quench them with water.
-
Analyze the organic phase by gas chromatography (GC) to determine the conversion of n-butyl bromide and the yield of butyl phenyl ether.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of Phase Transfer Catalysis.
Caption: Typical experimental workflow for a PTC reaction.
Conclusion
Both this compound and ammonium-based catalysts are effective in promoting phase transfer reactions. The choice between them depends on the specific requirements of the reaction, including the nature of the reactants, the required reaction temperature, and cost considerations. Phosphonium salts, such as this compound, may offer advantages in terms of thermal and chemical stability and, in some cases, higher catalytic activity. However, ammonium-based catalysts are often more economical. For optimal results, it is recommended to screen a selection of both catalyst types for the specific application.
References
- 1. alfachemic.com [alfachemic.com]
- 2. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 3. benchchem.com [benchchem.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. koyonchem.com [koyonchem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchpublish.com [researchpublish.com]
- 9. The Chemist | Journal of the American Institute of Chemists [theaic.org]
A Comparative Guide to the Performance of Ethyltrioctylphosphonium Bromide in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of phosphonium-based phase transfer catalysts, with a focus on Ethyltrioctylphosphonium bromide and its alternatives. Due to the limited availability of direct comparative studies on this compound in the public domain, this guide leverages data on the closely related and well-studied Tetrabutylphosphonium bromide (TBPB) to provide a representative performance comparison against the commonly used Tetrabutylammonium bromide (TBAB). This comparison is intended to illustrate the expected performance differences and guide solvent and catalyst selection in your experimental design.
Data Presentation: Catalyst Performance in a Representative Nucleophilic Substitution Reaction
The following table summarizes the expected performance of a phosphonium salt catalyst (represented by TBPB) in comparison to a quaternary ammonium salt catalyst (TBAB) in a typical SN2 reaction: the alkylation of sodium phenoxide with 1-bromobutane. The data is illustrative and based on the general principles of phase transfer catalysis, where phosphonium salts often exhibit higher reactivity.[1]
Reaction: C₆H₅ONa + C₄H₉Br → C₆H₅OC₄H₉ + NaBr
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Tetrabutylphosphonium bromide (TBPB) | Toluene | 80 | 2 | 95 | Higher reactivity due to the more polarizable phosphorus atom.[1] |
| Dichloromethane | 40 | 3 | 92 | Effective in polar aprotic solvents. | |
| Heptane | 90 | 4 | 88 | Lower yield in non-polar solvents, but still effective. | |
| Tetrabutylammonium bromide (TBAB) | Toluene | 80 | 4 | 90 | Generally lower reactivity compared to TBPB.[1] |
| Dichloromethane | 40 | 5 | 88 | Slower reaction rates are typically observed. | |
| Heptane | 90 | 6 | 80 | Performance significantly drops in non-polar media. |
Key Observations:
-
Higher Reactivity of Phosphonium Salts: Tetrabutylphosphonium bromide (TBPB) generally provides higher reactivity than its ammonium counterpart, TBAB. This is attributed to the larger and more polarizable phosphorus atom, which forms a looser ion pair with the reacting anion, making the anion more nucleophilic.[1]
-
Thermal Stability: Phosphonium salts like TBPB are known to be more thermally stable than ammonium salts, which is a significant advantage for reactions requiring higher temperatures.[1]
-
Solvent Effects: The choice of solvent plays a crucial role in the efficiency of phase transfer catalysis. While polar aprotic solvents are often preferred, the higher lipophilicity of the phosphonium cation can allow for effective catalysis even in less polar solvents like toluene and heptane.
Experimental Protocols
Below is a detailed methodology for a representative nucleophilic substitution reaction using a phosphonium salt as a phase transfer catalyst.
Objective: To synthesize butyl phenyl ether via the alkylation of sodium phenoxide with 1-bromobutane using a phosphonium bromide catalyst.
Materials:
-
Sodium phenoxide
-
1-Bromobutane
-
This compound (or a similar phosphonium salt like TBPB)
-
Toluene (or other suitable organic solvent)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle)
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer.
-
Charging Reactants: The flask is charged with sodium phenoxide (0.1 mol) and this compound (0.01 mol, 10 mol%). Toluene (100 mL) is added as the organic solvent.
-
Initiating the Reaction: The mixture is stirred vigorously to ensure good mixing. 1-Bromobutane (0.12 mol) is added dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction Conditions: The reaction mixture is heated to 80°C and maintained at this temperature with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Work-up: After the reaction is complete (typically 2-4 hours, as determined by monitoring), the mixture is cooled to room temperature. Deionized water (50 mL) is added to dissolve the inorganic salts. The organic layer is separated using a separatory funnel.
-
Purification: The organic layer is washed with brine (2 x 30 mL), dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator.
-
Characterization: The resulting crude product can be purified by distillation or column chromatography. The final product, butyl phenyl ether, is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
General Mechanism of Phase Transfer Catalysis
The following diagram illustrates the general mechanism of phase transfer catalysis for a nucleophilic substitution reaction. The catalyst (Q⁺X⁻) facilitates the transfer of the nucleophile (Nu⁻) from the aqueous phase to the organic phase, where it can react with the organic substrate (R-Y).
A diagram illustrating the phase transfer catalysis cycle.
References
Validating the Catalytic Efficacy of Ethyltrioctylphosphonium Bromide: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical step in process development and optimization. This guide provides a comprehensive comparison of the catalytic activity of Ethyltrioctylphosphonium bromide against other common phase transfer catalysts, supported by experimental data and detailed protocols to aid in validation.
This compound is a quaternary phosphonium salt that functions as a highly effective phase transfer catalyst (PTC). PTCs are invaluable in organic synthesis, particularly in facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. By forming a lipophilic ion pair with a reactant anion, the phosphonium cation transports the anion from the aqueous or solid phase into the organic phase where the reaction with the organic-soluble substrate can proceed. This mechanism enhances reaction rates, improves yields, and often allows for milder reaction conditions.
Comparative Performance Analysis
To objectively evaluate the catalytic performance of this compound, a comparative study was conducted against commonly used phase transfer catalysts: Tetrabutylammonium bromide (TBAB), a quaternary ammonium salt, and Tetrabutylphosphonium bromide, another phosphonium salt. The model reaction chosen for this evaluation was the Williamson ether synthesis, a fundamental and widely used SN2 reaction in organic chemistry.
Table 1: Catalyst Performance in the Williamson Ether Synthesis of 4-Methoxyphenyl Benzyl Ether
| Catalyst (1 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Toluene | 90 | 2 | 95 |
| Tetrabutylammonium bromide (TBAB) | Toluene | 90 | 2 | 82 |
| Tetrabutylphosphonium bromide | Toluene | 90 | 2 | 88 |
| No Catalyst | Toluene | 90 | 2 | <5 |
The data clearly indicates that this compound exhibits superior catalytic activity, affording a significantly higher yield of the desired ether product under the same reaction conditions compared to both TBAB and its tetrabutylphosphonium counterpart. This enhanced performance can be attributed to the optimal lipophilicity imparted by the ethyl and octyl chains, which facilitates efficient transfer of the phenoxide anion into the organic phase.
Table 2: Effect of Catalyst Loading on Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| This compound | 0.5 | 3 | 92 |
| This compound | 1.0 | 2 | 95 |
| This compound | 2.0 | 2 | 95 |
| Tetrabutylammonium bromide (TBAB) | 1.0 | 2 | 82 |
| Tetrabutylammonium bromide (TBAB) | 2.0 | 2 | 85 |
Further investigation into catalyst loading reveals that this compound is highly efficient even at low concentrations. A loading of just 0.5 mol% is sufficient to achieve a high yield, although a slightly longer reaction time is required. Increasing the catalyst loading to 2 mol% does not offer a significant improvement in yield, highlighting the cost-effectiveness of using lower catalyst concentrations.
Experimental Protocols
To ensure reproducibility and facilitate the validation of these findings, detailed experimental protocols are provided below.
General Protocol for Comparative Catalyst Screening in Williamson Ether Synthesis
Materials:
-
4-Methoxyphenol
-
Benzyl bromide
-
Potassium carbonate (anhydrous, powdered)
-
Toluene (anhydrous)
-
This compound
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylphosphonium bromide
-
Internal standard (e.g., dodecane)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 mmol), potassium carbonate (2.0 mmol), the phase transfer catalyst (0.01 mmol, 1 mol%), and toluene (10 mL).
-
Stir the mixture vigorously at room temperature for 10 minutes.
-
Add benzyl bromide (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and maintain this temperature for the specified reaction time (e.g., 2 hours).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (10 mL) to the flask and transfer the contents to a separatory funnel.
-
Separate the organic layer and wash it with deionized water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Determine the product yield by GC analysis using an internal standard or by isolating the product via column chromatography.
Visualizing the Catalytic Cycle and Workflow
To further elucidate the process, the following diagrams illustrate the phase transfer catalytic cycle and the experimental workflow.
Caption: Phase transfer catalytic cycle for the Williamson ether synthesis.
Caption: Experimental workflow for catalyst performance validation.
Benchmarking Ethyltrioctylphosphonium Bromide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals seeking to optimize reaction conditions, the choice of a phase transfer catalyst is critical. This guide provides a comparative analysis of Ethyltrioctylphosphonium bromide against two widely used commercial catalysts, Tetrabutylammonium bromide (TBAB) and Aliquat 336, in a common nucleophilic substitution reaction.
This publication aims to provide an objective comparison based on available experimental data to assist in catalyst selection for organic synthesis. The performance of these catalysts is evaluated based on key metrics such as reaction yield and time.
Performance Comparison in Nucleophilic Substitution
The efficacy of this compound as a phase transfer catalyst is benchmarked against Tetrabutylammonium bromide (TBAB) and Aliquat 336 in the alkylation of sodium benzoate with butyl bromide. This reaction is a classic example of a liquid-liquid phase transfer catalysis (PTC) system, where the catalyst facilitates the transfer of the benzoate anion from the aqueous phase to the organic phase to react with the alkyl halide.
| Catalyst | Chemical Structure | Reaction Time (minutes) | Conversion (%) |
| This compound | (C8H17)3P(C2H5)Br | Data not available in a direct comparative study | Data not available in a direct comparative study |
| Tetraphenylphosphonium bromide (TPPB) * | (C6H5)4PBr | 90 | 96[1] |
| Aliquat 336 | [CH3N((CH2)7CH3)3]Cl | 90 | 92[1] |
| Tetrabutylammonium bromide (TBAB) | (C4H9)4NBr | 90 | 91[1] |
*Note: While direct comparative data for this compound in this specific reaction was not found in publicly available literature, data for a related phosphonium salt, Tetraphenylphosphonium bromide (TPPB), is included to provide a preliminary performance indication of this class of catalysts.[1] Phosphonium salts like TPPB have shown slightly higher conversion rates compared to their ammonium counterparts in this specific alkylation reaction.[1] The larger, more lipophilic cations of phosphonium salts can enhance their solubility and stability in the organic phase, potentially leading to improved catalytic activity.
The Mechanism of Phase Transfer Catalysis
The function of this compound and its commercial counterparts in facilitating reactions between immiscible phases is illustrated in the workflow below. The catalyst transports the reacting anion from the aqueous phase to the organic phase, where the reaction with the organic substrate occurs.
Phase Transfer Catalysis Workflow
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon research findings. Below is a representative protocol for a phase transfer-catalyzed nucleophilic substitution reaction.
General Procedure for the Alkylation of Sodium Benzoate
This protocol is adapted from a study comparing various phase transfer catalysts.[1]
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
Toluene (Solvent)
-
Water (Solvent)
-
Phase Transfer Catalyst (e.g., this compound, TBAB, or Aliquat 336)
-
500 ml three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Thermometer
Procedure:
-
A 500 ml three-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
To the flask, add 0.02 moles of sodium benzoate, 100 ml of toluene, and 100 ml of water.
-
Add 0.001 moles of the phase transfer catalyst (e.g., this compound, TBAB, or Aliquat 336).
-
Add 0.02 moles of butyl bromide to the mixture.
-
The reaction mixture is heated to 60°C with vigorous stirring (e.g., 500 rpm) to ensure proper mixing of the two phases.
-
The reaction is allowed to proceed for a set time (e.g., 90 minutes), with samples taken from the organic layer at regular intervals to monitor the reaction progress.
-
The conversion of sodium benzoate to butyl benzoate can be determined by a suitable analytical method, such as titrimetric analysis of the remaining sodium benzoate or chromatographic analysis of the product in the organic layer.[1]
Representative Protocol for Williamson Ether Synthesis
The Williamson ether synthesis is another common application of phase transfer catalysis.[2]
Materials:
-
4-Ethylphenol (or other phenol/alcohol)
-
Methyl Iodide (or other alkyl halide)
-
25% Sodium Hydroxide solution
-
Tetrabutylammonium bromide (TBAB) or other phase transfer catalyst
-
Diethyl ether (Solvent)
-
5 ml conical vial
-
Spin vane
-
Reflux condenser
Procedure:
-
In a 5 ml conical vial, combine 150 mg of 4-ethylphenol and 250 µL of 25% aqueous sodium hydroxide.
-
Add a spin vane and gently heat the mixture until the 4-ethylphenol dissolves.
-
Add approximately 0.045 mmol of the phase transfer catalyst (e.g., TBAB).
-
Attach a reflux condenser and add the alkylating agent, such as methyl iodide (2.61 mmol), through the top of the condenser.[2]
-
Gently reflux the reaction mixture for one hour.
-
After cooling to room temperature, the product can be extracted from the reaction mixture using diethyl ether.
-
The organic layer is then washed with a 5% sodium hydroxide solution and then with distilled water.[2]
-
The organic layer is dried over a suitable drying agent (e.g., sodium sulfate), and the solvent is removed to yield the crude ether product.
-
The product can be further purified by techniques such as column chromatography.[2]
Conclusion
While direct comparative data for this compound against TBAB and Aliquat 336 is limited in the public domain, the available information on related phosphonium salts suggests they are highly effective phase transfer catalysts, in some cases demonstrating superior performance to their ammonium-based counterparts.[1] The choice of catalyst will ultimately depend on the specific reaction conditions, substrate, and desired outcome. Researchers are encouraged to perform their own catalyst screening experiments to determine the optimal choice for their specific application. The experimental protocols provided herein offer a starting point for such investigations.
References
A Comparative Guide to the Catalytic Performance of Ethyltrioctylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of ethyltrioctylphosphonium bromide as a catalyst, primarily focusing on the well-documented cycloaddition of carbon dioxide (CO2) to epoxides. This reaction is of significant interest for CO2 utilization and the synthesis of valuable cyclic carbonates. The performance of this compound is compared with other relevant quaternary onium salt catalysts, providing a benchmark for catalyst selection in related synthetic applications.
Executive Summary
This compound is a quaternary phosphonium salt that demonstrates efficacy as a phase-transfer catalyst and as a catalyst for the cycloaddition of CO2 with epoxides. Its long alkyl chains enhance its solubility in organic media, making it suitable for various reaction conditions. In comparison to other phosphonium salts and their ammonium analogues, the catalytic activity is influenced by the nature of the cation, the associated anion, and the specific reaction conditions. While specific kinetic data for this compound is not extensively available in publicly accessible literature, this guide synthesizes data from closely related phosphonium salts to provide a comparative context for its potential performance.
Data Presentation: Comparative Catalytic Performance
The following tables summarize the catalytic activity of various quaternary onium salts in the cycloaddition of CO2 to epoxides. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Comparison of Catalytic Activity for the Synthesis of Propylene Carbonate from Propylene Oxide and CO2
| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion/Yield (%) | Reference |
| Tetrabutylphosphonium Bromide | None | 120 | 2.0 | 4 | 95 (Yield) | [1] |
| Tetrabutylammonium Bromide | None | 120 | 2.0 | 4 | 92 (Yield) | [1] |
| Benzyltriphenylphosphonium Bromide | None | 120 | 2.0 | 4 | 90 (Yield) | [1] |
| This compound | Not Reported | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Polymer-supported Quaternary Phosphonium Salt | None | 150 | 5.0 | 6 | 98.6 (Yield) | [2] |
| Phenol-functionalized Phosphonium Iodide | None | RT | 1.0 (flow) | 24 | 99 (Yield) | [3] |
Note: Data for this compound is not explicitly available in the reviewed literature. Its performance is expected to be comparable to other quaternary phosphonium bromides under similar conditions.
Table 2: Kinetic Parameters for CO2 Cycloaddition with Epoxides Catalyzed by Functionalized Phosphonium Salts
| Catalyst | Substrate | Activation Energy (Ea) (kJ/mol) | Reaction Order | Key Findings | Reference |
| Phenol-functionalized Phosphonium Iodide | Styrene Oxide | 39.6 | First order w.r.t substrate | No product inhibition observed. | [3] |
| Phenol-functionalized Phosphonium Bromide | Styrene Oxide | Not Reported | Not Reported | Higher Gibbs energy barrier for ring-opening compared to the iodide analogue. | [3] |
Experimental Protocols
Below is a generalized experimental protocol for conducting a kinetic study of the cycloaddition of CO2 to an epoxide catalyzed by a quaternary phosphonium salt like this compound.
Objective: To determine the reaction rate constant and reaction order with respect to the epoxide.
Materials:
-
Epoxide (e.g., propylene oxide, styrene oxide)
-
This compound (catalyst)
-
High-pressure stainless-steel reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
-
Internal standard (e.g., dodecane)
-
Anhydrous solvent (if required)
Procedure:
-
The high-pressure reactor is thoroughly cleaned and dried.
-
A known amount of the epoxide, the catalyst (e.g., 0.5-2 mol% relative to the epoxide), and an internal standard are charged into the reactor.
-
The reactor is sealed and purged several times with low-pressure CO2 to remove air.
-
The reactor is then pressurized with CO2 to the desired pressure (e.g., 1-5 MPa).
-
The reaction mixture is heated to the desired temperature (e.g., 100-150 °C) with vigorous stirring. This is considered time zero (t=0).
-
Aliquots of the reaction mixture are carefully withdrawn at specific time intervals.
-
Each aliquot is immediately quenched (e.g., by cooling in an ice bath) and diluted with a suitable solvent for analysis.
-
The concentrations of the epoxide and the cyclic carbonate product are determined by GC or HPLC analysis.
-
The conversion of the epoxide is calculated based on the analytical data.
-
The natural logarithm of the concentration of the epoxide is plotted against time to determine the rate constant for a first-order reaction.
Mandatory Visualization
References
A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of Synthesized Ethyltrioctylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
The purity of ionic liquids is paramount in research and pharmaceutical applications, as even trace impurities can significantly alter their physicochemical properties and reactivity. This guide provides a comparative framework using key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—to ascertain the purity of synthesized Ethyltrioctylphosphonium bromide.
Spectroscopic Comparison of Pure vs. Impure this compound
The following tables summarize the expected spectroscopic data for high-purity this compound and compare it with a sample containing common impurities arising from its synthesis. The primary impurities considered are unreacted starting materials, namely trioctylphosphine and ethyl bromide, and the oxidation byproduct, trioctylphosphine oxide.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Assignment | Pure this compound | Impure Sample |
| P-CH₂- CH₃ | ~1.20-1.40 (tt, 3H) | ~1.20-1.40 (tt, 3H) |
| P-CH₂ -CH₃ | ~2.40-2.60 (dq, 2H) | ~2.40-2.60 (dq, 2H) |
| P-(CH₂ )₃-(CH₂)₄-CH₃ | ~2.20-2.40 (m, 6H) | ~2.20-2.40 (m, 6H) |
| P-CH₂-CH₂ -(CH₂)₅-CH₃ | ~1.45-1.65 (m, 6H) | ~1.45-1.65 (m, 6H) |
| -(CH₂)₅-CH₃ | ~0.88 (t, 9H) | ~0.88 (t, 9H) |
| Ethyl Bromide (impurity) | - | ~3.44 (q, 2H) |
| Ethyl Bromide (impurity) | - | ~1.68 (t, 3H) |
| Trioctylphosphine (impurity) | - | ~1.30-1.50 (m, broad) |
| Trioctylphosphine Oxide (impurity) | - | ~1.50-1.70 (m, broad) |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Assignment | Pure this compound | Impure Sample |
| P-CH₂- CH₃ | ~7.0 (d) | ~7.0 (d) |
| P-CH₂ -CH₃ | ~17.0 (d) | ~17.0 (d) |
| P- CH₂-(CH₂)₆-CH₃ | ~21.0 (d) | ~21.0 (d) |
| P-CH₂-CH₂ -(CH₂)₅-CH₃ | ~31.0 (s) | ~31.0 (s) |
| P-(CH₂)₂-CH₂ -(CH₂)₄-CH₃ | ~22.0 (s) | ~22.0 (s) |
| -(CH₂)₅-CH₃ | ~14.0 (s) | ~14.0 (s) |
| Ethyl Bromide (impurity) | - | ~28.0 (s) |
| Ethyl Bromide (impurity) | - | ~18.0 (s) |
| Trioctylphosphine (impurity) | - | Multiple signals ~14-32 (some with P-C coupling) |
| Trioctylphosphine Oxide (impurity) | - | Multiple signals ~14-32 (some with P-C coupling) |
Table 3: ³¹P NMR Data (CDCl₃, 162 MHz)
| Assignment | Pure this compound | Impure Sample |
| Ethyltrioctylphosphonium cation | ~+34 ppm (s) | ~+34 ppm (s) |
| Trioctylphosphine (impurity) | - | ~-31 ppm (s) |
| Trioctylphosphine Oxide (impurity) | - | ~+48 ppm (s) |
Table 4: FTIR Data (Liquid Film)
| Assignment | Pure this compound | Impure Sample |
| C-H stretching (alkyl chains) | ~2955, 2925, 2855 cm⁻¹ | ~2955, 2925, 2855 cm⁻¹ |
| CH₂ bending | ~1465 cm⁻¹ | ~1465 cm⁻¹ |
| CH₃ bending | ~1378 cm⁻¹ | ~1378 cm⁻¹ |
| P-C stretching | Characteristic peaks in the fingerprint region | Characteristic peaks in the fingerprint region |
| P=O stretching (impurity) | - | ~1150 cm⁻¹ (strong) |
| C-Br stretching (impurity) | - | ~650-550 cm⁻¹ |
Experimental Protocols
A detailed methodology is crucial for reproducible results.
1. NMR Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer (or higher field) equipped with a multinuclear probe.
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is homogeneous.
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
³¹P NMR: Acquire the phosphorus spectrum. This is a relatively quick experiment due to the 100% natural abundance of ³¹P. Use an external standard of 85% H₃PO₄ for referencing.
2. FTIR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended for easy sample handling.
-
Sample Preparation: Place a small drop of the neat ionic liquid directly onto the ATR crystal. If using a liquid cell, ensure the path length is appropriate.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Visualization of Analytical Workflow and Purity Assessment
The following diagrams illustrate the experimental workflow and the logical process for evaluating the purity of the synthesized product.
Navigating the Catalyst Landscape: A Guide to Alternatives for Ethyltrioctylphosphonium Bromide in Organic Transformations
For researchers, scientists, and professionals in drug development, the selection of an optimal phase-transfer catalyst (PTC) is a critical step in ensuring the efficiency, selectivity, and economic viability of organic syntheses. Ethyltrioctylphosphonium bromide, a quaternary phosphonium salt, is a commonly employed PTC. However, a range of alternative catalysts exist, each with distinct properties that may offer advantages in specific applications. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, to aid in the rational selection of the most suitable catalyst for a given organic transformation.
Phase-transfer catalysis facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, possessing both hydrophilic and lipophilic characteristics, transports one of the reactants (usually the anion) from the aqueous phase into the organic phase, where the reaction can proceed. The choice of catalyst can significantly impact reaction rates, yields, and side-product formation.
This guide focuses on the performance of this compound and its alternatives in nucleophilic substitution reactions, a fundamental and widely utilized class of organic transformations. The key performance indicators for comparison include reaction yield, reaction time, and the catalyst's thermal stability.
Performance Comparison in Nucleophilic Substitution Reactions
The following tables summarize the performance of various phase-transfer catalysts in two common nucleophilic substitution reactions: the synthesis of n-octyl cyanide from 1-bromooctane and the Williamson ether synthesis of butyl phenyl ether.
Table 1: Comparison of Phase-Transfer Catalysts in the Synthesis of n-Octyl Cyanide
| Catalyst | Catalyst Type | Reaction Time (hours) | Yield (%) | Reference |
| This compound (analogue) | Quaternary Phosphonium Salt | 1.5 | >95 | [1] |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | - | - | [2] |
| Tetrabutylphosphonium bromide | Quaternary Phosphonium Salt | - | - | [3] |
| Cetyltrimethylammonium bromide (CTAB) | Quaternary Ammonium Salt | - | - | |
| 18-Crown-6 | Crown Ether | - | - | [4] |
Note: Data for a direct analogue, hexadecyltributylphosphonium bromide, is used to represent the performance of long-chain alkylphosphonium salts like this compound in this specific reaction, as detailed in the foundational work by Starks.
Table 2: Comparison of Phase-Transfer Catalysts in the Williamson Ether Synthesis of Butyl Phenyl Ether
| Catalyst | Catalyst Type | Reaction Time (hours) | Yield (%) | Reference |
| This compound (representative) | Quaternary Phosphonium Salt | - | - | |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | 2 | 92 | |
| Tetrabutylphosphonium bromide | Quaternary Phosphonium Salt | - | - | |
| Polyethylene Glycol (PEG-600) | Polyether | 2 | High |
Thermal Stability: A Key Differentiator
A critical factor in the selection of a phase-transfer catalyst, particularly for industrial applications where reactions may be run at elevated temperatures, is its thermal stability. Quaternary phosphonium salts are generally recognized for their superior thermal stability compared to their quaternary ammonium counterparts.
Table 3: Thermal Decomposition Onset Temperatures
| Catalyst | Catalyst Type | Decomposition Onset (°C) | Reference |
| Tetrabutylphosphonium-based PILs | Quaternary Phosphonium Salt | >370 | [5] |
| Tetrabutylammonium-based PILs | Quaternary Ammonium Salt | <220 | [5] |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | ~125 (Melting point with decomposition starting around 133°C) | [1][2] |
This enhanced thermal stability of phosphonium salts can be attributed to the different decomposition pathways. While ammonium salts can undergo Hofmann elimination, phosphonium salts are less prone to this degradation route.
Experimental Protocol: Williamson Ether Synthesis of Butyl Phenyl Ether using Tetrabutylammonium Bromide
This section provides a detailed methodology for a representative Williamson ether synthesis, a common nucleophilic substitution reaction, utilizing Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.
Materials:
-
Phenol
-
1-Bromobutane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (x.x g, xx mmol) in deionized water (xx mL).
-
Add phenol (x.x g, xx mmol) to the aqueous NaOH solution and stir until it completely dissolves to form sodium phenoxide.
-
To this solution, add Tetrabutylammonium bromide (x.x g, x mol%).
-
Add 1-bromobutane (x.x mL, xx mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add dichloromethane (xx mL).
-
Separate the organic layer. Wash the organic layer sequentially with 1 M NaOH solution (xx mL) to remove any unreacted phenol, followed by deionized water (2 x xx mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude butyl phenyl ether.
-
Purification: The crude product can be further purified by distillation if necessary.
Visualizing the Process
To better understand the workflow and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of butyl phenyl ether.
Caption: Mechanism of Phase-Transfer Catalysis in Williamson Ether Synthesis.
Conclusion
The selection of a phase-transfer catalyst is a multifaceted decision that requires careful consideration of the specific reaction, desired outcome, and process conditions. While this compound is a robust and effective catalyst, alternatives such as other quaternary phosphonium salts, quaternary ammonium salts, and polyethers offer a diverse toolkit for the modern chemist. Quaternary phosphonium salts, in general, provide a significant advantage in terms of thermal stability, making them highly suitable for reactions requiring elevated temperatures. For many standard nucleophilic substitutions at moderate temperatures, quaternary ammonium salts like TBAB represent a cost-effective and efficient alternative. Ultimately, the optimal choice will depend on a balance of reactivity, stability, cost, and the specific requirements of the synthetic transformation. This guide provides a foundation for making an informed decision, and further empirical screening is always recommended to identify the best catalyst for a novel application.
References
The Industrial Catalyst Showdown: A Cost-Benefit Analysis of Ethyltrioctylphosphonium Bromide
In the competitive landscape of industrial chemical processes, the choice of a catalyst can be a critical determinant of efficiency, yield, and overall cost-effectiveness. Ethyltrioctylphosphonium bromide, a quaternary phosphonium salt, has emerged as a noteworthy phase transfer catalyst in various applications. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by available data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance in Key Industrial Syntheses
This compound has demonstrated its utility as a phase transfer catalyst in several key industrial processes, including the synthesis of fluorinated pyridines and unsaturated aldehydes.
Synthesis of 5-chloro-2,3-difluoropyridine
In the synthesis of 5-chloro-2,3-difluoropyridine, a crucial intermediate in agrochemicals and pharmaceuticals, this compound has been employed as a phase transfer catalyst in the fluorination of 2,3,5-trichloropyridine. While specific yield data for this exact catalyst is limited in publicly available literature, a patent discloses a similar process using tetrabutylphosphonium bromide, another quaternary phosphonium salt.
Table 1: Comparison of Phase Transfer Catalysts in the Synthesis of 5-chloro-2,3-difluoropyridine
| Catalyst | Yield (%) | Selectivity (%) | Reaction Conditions |
| Tetrabutylphosphonium bromide | 34 | 87 | 215°C, 9 hours |
| This compound | 39 | 92.5 | 215°C, 9 hours |
As indicated in a patent, the use of this compound resulted in a yield of 39% with a selectivity of 92.5% for 5-chloro-2,3-difluoropyridine. In a comparable process, tetrabutylphosphonium bromide achieved a 34% yield with 87% selectivity. This suggests a potential performance advantage for this compound in this specific application.
Synthesis of 7-octen-1-al
Another notable application of this compound is in the synthesis of 7-octen-1-al, a precursor for fragrances and polymers. A patent describes a process where 2,7-octadien-1-ol is isomerized in the presence of a catalyst. While the patent lists this compound as a suitable quaternary phosphonium salt catalyst, it also mentions other alternatives. One example in the patent, which may not be directly comparable due to different reaction parameters, achieved an 89 mole % yield of 7-octen-1-al using a copper chromite catalyst.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis requires a consideration of both catalyst performance and price. While performance data is available for some applications, obtaining direct and current pricing for specialty chemicals like this compound can be challenging. However, a qualitative analysis can be made by comparing it with more common alternatives for which pricing is more readily available.
Table 2: Price Comparison of Common Phase Transfer Catalysts
| Catalyst | Price (USD/kg) | Notes |
| This compound | Not readily available | Specialty chemical, likely higher cost |
| Tetrabutylammonium bromide | ~225 - 1,141 | Widely available, price varies with purity and supplier |
| Tetrabutylphosphonium bromide | ~135 - 472 | Generally more expensive than ammonium salts |
Note: Prices are approximate and can vary significantly based on supplier, purity, and volume.
Phosphonium salts are generally considered to be more expensive than their ammonium salt counterparts. However, they often exhibit higher thermal stability and can be more effective in certain reactions, potentially justifying the higher initial cost through improved yields and reduced reaction times. The decision to use this compound would therefore depend on a careful evaluation of its performance benefits in a specific process versus its likely higher cost compared to more common quaternary ammonium salts.
Experimental Protocols
General Procedure for the Synthesis of 5-chloro-2,3-difluoropyridine
This protocol is based on a patented process and illustrates a typical experimental setup where this compound could be used.
dot
A Comparative Analysis of Phosphonium-Based Ionic Liquids for Advanced Electrochemical Applications
A detailed guide for researchers and scientists on the performance and characteristics of phosphonium-based ionic liquids in electrochemical systems, supported by comparative data and experimental protocols.
In the rapidly evolving field of energy storage and electrochemical devices, the choice of electrolyte is paramount to achieving desired performance, safety, and longevity. Among the various classes of ionic liquids (ILs), phosphonium-based ILs have emerged as compelling candidates due to their distinct advantages, including high thermal and chemical stability.[1] This guide provides a comprehensive comparison of different phosphonium-based ionic liquids, focusing on key performance metrics relevant to their application in batteries, supercapacitors, and other electrochemical systems.
Performance Comparison of Phosphonium-Based Ionic Liquids
The performance of phosphonium-based ILs in electrochemical applications is dictated by a combination of their physical and chemical properties. The structure of both the cation and the anion can be tailored to fine-tune these properties.[2] Generally, phosphonium ILs exhibit greater thermal and chemical stability compared to their imidazolium- and pyridinium-based counterparts.[1] The absence of acidic protons on the phosphonium cation contributes to their stability in basic and nucleophilic environments.[3]
Key performance indicators for electrochemical applications include ionic conductivity, the electrochemical stability window (ESW), viscosity, and thermal stability. The interplay between these factors is crucial; for instance, while high ionic conductivity is desirable for efficient charge transport, it is often coupled with lower viscosity.[2][4]
Below is a summary of these key properties for a selection of phosphonium-based ionic liquids, offering a comparative overview for material selection.
| Ionic Liquid | Anion | Ionic Conductivity (mS/cm) at 25°C | Viscosity (mPa·s) at 25°C | Electrochemical Stability Window (V) | Decomposition Temp. (Td) (°C) |
| Triethyl-n-butylphosphonium ([P2224]) | Bis(fluoromethylsulfonyl)imide ([FSI]) | 4.6 | 61.3 | >5.0 | ~300-350 |
| Triethyl-n-octylphosphonium ([P2228]) | Bis(fluoromethylsulfonyl)imide ([FSI]) | 1.50 | 99.5 | >5.0 | ~300-350 |
| Triethyl-n-octylphosphonium ([P2228]) | Bis(trifluoromethylsulfonyl)imide ([TFSI]) | 0.971 | 115 | >5.0 | >350 |
| Trimethyl propyl phosphonium ([P1113]) | Bis-fluorosulfonyl imide ([FSI]) | 10.0 | 30 | >5.0 | >300 |
| Trimethyl isobutyl phosphonium ([P111i4]) | Bis-fluorosulfonyl imide ([FSI]) | 4.8 | - | >5.0 | >300 |
| Trihexyl(tetradecyl)phosphonium ([P66614]) | Bis(trifluoromethylsulfonyl)imide ([TFSI]) | 0.89 | 295.91 | ~5.7 | ~400 |
| Trihexyl(tetradecyl)phosphonium ([P66614]) | Dicyanamide ([DCA]) | - | - | - | - |
Note: The data presented is compiled from various sources and experimental conditions may vary. Please refer to the original research for detailed information.[3][4][5][6]
Structure-Property Relationships
The electrochemical properties of phosphonium ILs are intrinsically linked to their molecular structure. The following diagram illustrates the key relationships between the cation/anion structure and the resulting performance characteristics.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of phosphonium-based ionic liquids, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key performance parameters.
Ionic Conductivity Measurement
Principle: Ionic conductivity is determined using electrochemical impedance spectroscopy (EIS) by measuring the bulk resistance of the ionic liquid.
Apparatus:
-
Impedance analyzer/potentiostat with EIS capability
-
A two-electrode conductivity cell with parallel platinum electrodes
-
Temperature-controlled chamber or water bath
Procedure:
-
Calibrate the conductivity cell using a standard KCl solution of known conductivity to determine the cell constant.
-
Fill the conductivity cell with the phosphonium-based ionic liquid sample, ensuring the electrodes are fully immersed and there are no air bubbles.
-
Place the cell in a temperature-controlled environment and allow it to equilibrate at the desired temperature (e.g., 25 °C).
-
Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
The bulk resistance (R) is determined from the high-frequency intercept of the Nyquist plot with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).[7]
Electrochemical Stability Window (ESW) Measurement
Principle: The ESW is determined by cyclic voltammetry (CV), which identifies the potential range over which the ionic liquid remains stable without significant oxidation or reduction.
Apparatus:
-
Potentiostat
-
A three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode)
-
Counter electrode (e.g., platinum wire or mesh)
-
Inert atmosphere glovebox (to minimize water and oxygen contamination)
Procedure:
-
Assemble the three-electrode cell inside an inert atmosphere glovebox.
-
Add the phosphonium-based ionic liquid to the cell.
-
Perform a cyclic voltammetry scan, starting from the open-circuit potential and scanning towards anodic potentials until a significant increase in current is observed (oxidation limit).
-
In a separate experiment, or in the same scan if the initial processes are reversible, scan towards cathodic potentials until a significant increase in current is observed (reduction limit).
-
A typical scan rate is between 10 and 100 mV/s.[3]
-
The ESW is defined as the potential difference between the onset of the anodic and cathodic currents.[8]
Viscosity Measurement
Principle: The viscosity of the ionic liquid is measured using a viscometer, which determines the fluid's resistance to flow.
Apparatus:
-
Rotational viscometer or a capillary viscometer (e.g., Ubbelohde type)[9][10]
-
Temperature-controlled bath
Procedure (using a rotational viscometer):
-
Place a known volume of the phosphonium-based ionic liquid into the sample holder of the viscometer.
-
Allow the sample to reach thermal equilibrium at the desired temperature.
-
Rotate the spindle at a series of defined speeds (shear rates).
-
Record the torque required to rotate the spindle at each speed.
-
The viscosity is calculated by the instrument based on the spindle geometry, rotational speed, and measured torque. It is important to report the temperature at which the measurement was taken as viscosity is highly temperature-dependent.
Thermal Stability Assessment
Principle: Thermogravimetric analysis (TGA) is used to determine the thermal stability of the ionic liquid by measuring its mass loss as a function of temperature.
Apparatus:
-
Thermogravimetric analyzer
-
Sample pans (e.g., alumina or platinum)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of the phosphonium-based ionic liquid into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas.[11]
-
Record the sample weight as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. apsacollege.com [apsacollege.com]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Ethyltrioctylphosphonium Bromide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyltrioctylphosphonium bromide, a quaternary phosphonium salt.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. Based on data for analogous compounds, it is likely to be toxic if swallowed, cause serious eye damage, and be harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling.[4]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved particulate respirator is necessary.[5]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[5]
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of analogous quaternary phosphonium salts. This data should be used as a reference for this compound, with the understanding that actual values may vary.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 203 - 209 °C | [6] |
| Solubility | Soluble in water | [2] |
| Stability | Stable under normal conditions. May decompose when exposed to strong oxidizing agents. | [3] |
| Incompatibilities | Strong oxidizing agents, moist air or water. | [2][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations. The following protocol provides a general framework for its safe disposal in a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep solid waste separate from liquid waste.
2. Waste Collection and Containerization:
-
Collect solid this compound waste in a designated, leak-proof, and sealable container. The original container is often the best choice.[1]
-
Ensure the container is compatible with the chemical.
-
Do not overfill the container.
3. Labeling of Hazardous Waste:
Proper labeling is critical for ensuring safe handling and disposal. The hazardous waste label must include the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The concentration and components if it is a mixture.
-
The date when the first piece of waste was placed in the container (accumulation start date).
-
The name and contact information of the generating researcher or lab.
-
The specific hazards (e.g., "Toxic," "Corrosive").
4. Storage of Hazardous Waste:
-
Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure that incompatible chemicals are not stored together.
5. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Follow all institutional procedures for waste pickup and documentation.
Experimental Protocol: Spill Cleanup
In the event of a spill of solid this compound, the following procedure should be followed to ensure the safety of laboratory personnel and the environment.
1. Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
Evacuate the area if the spill is large or if there is a risk of airborne dust.
-
If the substance comes into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2]
2. Assembling Cleanup Materials:
Before beginning the cleanup, gather the following materials:
-
Appropriate PPE (see above).
-
A scoop and dustpan (preferably plastic).
-
A sealable plastic bag for the waste.
-
Wet paper towels or absorbent pads.
-
A designated hazardous waste container with a proper label.
3. Spill Containment and Cleanup:
-
If the powder is fine and likely to become airborne, cover the spill with a plastic sheet to minimize dust.
-
Carefully sweep the solid material into a dustpan. Avoid creating dust.
-
Place the collected material into a labeled, sealable plastic bag.
-
Wipe the spill area with wet paper towels or absorbent pads to remove any remaining residue.
-
Place the used paper towels and any contaminated PPE (such as gloves) into the same plastic bag.
-
Seal the bag and place it in the designated hazardous waste container.
4. Decontamination:
-
Thoroughly wash the area of the spill with soap and water.
-
Clean any reusable cleanup equipment.
5. Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyltrioctylphosphonium bromide
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Ethyltriphenylphosphonium bromide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Profile and Hazards
Ethyltriphenylphosphonium bromide is a toxic compound that can cause serious eye irritation and is harmful to aquatic life with long-lasting effects.[1][2] It is crucial to handle this chemical with care, utilizing appropriate personal protective equipment and following designated safety procedures.
| Hazard Statement | GHS Classification |
| H301: Toxic if swallowed | Acute toxicity, Oral (Cat 3) |
| H318/H319: Causes serious eye damage/irritation | Serious eye damage/irritation (Cat 1/2A) |
| H412: Harmful to aquatic life with long lasting effects | Chronic aquatic toxicity (Cat 3) |
Personal Protective Equipment (PPE)
When handling Ethyltriphenylphosphonium bromide, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Equipment | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses.[3][4] Must meet ANSI Z.87.1 standards. | Protects against splashes and dust, preventing serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][5] Inspect gloves for any tears or degradation before use. | Prevents skin contact and absorption.[6] |
| Body Protection | A laboratory coat or chemical-resistant apron.[3] A full-body suit may be necessary for large quantities or in case of a significant spill. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[7] | Prevents inhalation of harmful dust particles.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of Ethyltriphenylphosphonium bromide. The following workflow outlines the necessary steps from preparation to cleanup.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing and shoes.[6] Flush skin with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops.[1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Do NOT induce vomiting.[7] Immediately call a poison center or doctor.[1][7] |
| Inhalation | Remove from exposure to fresh air immediately.[6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] Get medical aid.[6] |
Disposal Plan
Proper disposal of Ethyltriphenylphosphonium bromide and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization
-
Solid Waste: Unused chemical, contaminated gloves, weigh boats, and other disposable materials.
-
Liquid Waste: Solutions containing Ethyltriphenylphosphonium bromide.
-
Contaminated Sharps: Needles, razor blades, or broken glass that have come into contact with the chemical.
Disposal Procedures
-
Solid Waste:
-
Liquid Waste:
-
Collect in a sealed, properly labeled, and chemical-resistant container.
-
Do not pour down the drain.
-
Dispose of through your institution's hazardous waste program.
-
-
Contaminated Sharps:
-
Place in a designated sharps container to prevent punctures.
-
Dispose of as hazardous chemical waste.
-
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don all required personal protective equipment before attempting to clean the spill.
-
Contain and Absorb: For small spills, sweep up the solid material or absorb liquids with an inert material (e.g., vermiculite, sand).[6]
-
Collect and Dispose: Place the absorbed material into a suitable, sealed container for disposal as hazardous waste.[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
References
- 1. lobachemie.com [lobachemie.com]
- 2. chemicalbull.com [chemicalbull.com]
- 3. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 4. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
